3,4-Dimethylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBSVWMOWKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196964 | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4685-47-6 | |
| Record name | 3,4-Dimethylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 3,4-Dimethylanisole?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dimethylanisole (CAS No: 4685-47-6), also known as 4-methoxy-1,2-dimethylbenzene. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug discovery.
Physical Properties
This compound is a clear, colorless to pale yellow liquid.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2][3] |
| Boiling Point | 200-201 °C | |
| Density | 0.974 g/mL at 25 °C | |
| Refractive Index | n20/D 1.517 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Appearance | Clear colorless liquid | [1] |
| Odor | Sweet, floral | [1] |
Chemical Properties
The chemical behavior of this compound is dictated by its aromatic ring, substituted with two methyl groups and a methoxy (B1213986) group. This structure influences its reactivity and solubility.
| Property | Description | Source |
| Structure | A benzene (B151609) ring with two methyl groups at positions 3 and 4, and a methoxy group at position 1. | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and ether. | [1] |
| Reactivity | Can be used as a building block in chemical synthesis. For example, it serves as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide. | [1] |
| Stability | Store in a well-ventilated place. Keep container tightly closed. | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound.[1][2][4][5] The spectra provide detailed information about the hydrogen and carbon environments within the molecule.
-
Infrared (IR) Spectroscopy: IR spectra, obtained from KBr disc or as a neat liquid, reveal the characteristic vibrational frequencies of the functional groups present.[1][2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing the molecular ion peak and fragmentation patterns which are useful for confirming the molecular weight and structure.[1][2][6]
Safety and Hazard Information
This compound is classified with the following hazards:
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Wash skin thoroughly after handling.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[1]
Experimental Protocols
Protocol: General Procedure for Electrophilic Aromatic Substitution
This protocol outlines a general workflow for a reaction where an electrophile is introduced to the aromatic ring of this compound.
-
Reaction Setup:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar, add this compound and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
-
Reagent Addition:
-
Slowly add the electrophilic reagent (e.g., an acyl chloride with a Lewis acid catalyst like AlCl₃) to the stirred solution. The addition should be dropwise to control the reaction temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). This involves taking small aliquots from the reaction mixture at regular intervals.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., ice-cold water or a saturated aqueous solution of sodium bicarbonate).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the pure desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS).
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study and use of this compound.
Caption: Logical relationships in the study of this compound.
Caption: General experimental workflow for a chemical synthesis.
References
An In-depth Technical Guide to 3,4-Dimethylanisole (CAS: 4685-47-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dimethylanisole, a versatile aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and purification, analytical methods, and a review of its safety and potential biological activities.
Chemical and Physical Properties
This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a colorless liquid with a characteristic sweet, woody odor.[1][2] It is an organic compound that is soluble in common organic solvents like ethanol (B145695) and ether but is insoluble in water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4685-47-6 | [3][4] |
| Molecular Formula | C₉H₁₂O | [5] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Boiling Point | 200-201 °C (at 760 mmHg) | |
| Density | 0.974 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.517 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| EINECS Number | 225-142-2 | [3] |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Available From |
| ¹H NMR | ChemicalBook, SpectraBase[6][7][8] |
| ¹³C NMR | ChemicalBook, PubChem[1][9] |
| Mass Spectrometry (GC-MS) | PubChem, SpectraBase[4][10] |
| FTIR Spectroscopy | PubChem, ResearchGate[4][11][12] |
| Raman Spectroscopy | PubChem, ResearchGate[1][4][12] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the methylation of 3,4-dimethylphenol (B119073). This can be achieved via a Williamson ether synthesis or by using other methylating agents like dimethyl sulfate (B86663).
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 3,4-dimethylphenol and a methylating agent, such as methyl iodide, in the presence of a base.
Materials:
-
3,4-Dimethylphenol
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Dichloromethane (B109758)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1 equivalent) in acetone or DMF.
-
Add a suitable base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
Methylation: Slowly add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the reaction mixture. If using dimethyl sulfate, exercise extreme caution as it is highly toxic.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
If using acetone, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude this compound obtained from the synthesis can be purified by vacuum distillation to yield a high-purity product.
Experimental Protocol: Vacuum Distillation
Apparatus:
-
Round-bottom flask
-
Short path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge (manometer)
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.
-
Transfer the crude this compound to the distillation flask. Add a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure inside the apparatus.
-
Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle while stirring.
-
The boiling point of this compound at atmospheric pressure is 200-201 °C. Under reduced pressure, the boiling point will be significantly lower. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[13][14][15][16]
-
Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the applied pressure.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for both qualitative and quantitative analysis.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[17]
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 240 °C at a rate of 10 °C/min
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-300
Data Analysis:
-
The identity of this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 136 and other characteristic fragment ions.[4]
Biological Activity and Applications in Drug Development
Potential Biological Activities
Some studies have suggested that this compound may possess antimicrobial and antioxidant properties.[1][2]
-
Antimicrobial Activity: The antimicrobial potential of compounds like this compound can be evaluated in vitro using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[18][19][20][21][22]
-
Antioxidant Activity: The antioxidant capacity can be assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Applications in Pharmaceutical Synthesis
This compound serves as a versatile building block in organic synthesis.[2] It can undergo various reactions, such as electrophilic aromatic substitution, to introduce functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, it has been used as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide.
Safety and Handling
This compound is classified as a combustible liquid and requires careful handling.[3]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statements |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H315: Causes skin irritation | Skin irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| H318: Causes serious eye damage | Serious eye damage (Category 1) | P280, P305+P351+P338, P310 |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapors.[3]
Storage:
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention.[3][4]
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [webbook.nist.gov]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(4685-47-6) 1H NMR [m.chemicalbook.com]
- 9. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P vs. T data [sites.science.oregonstate.edu]
- 14. umsl.edu [umsl.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. tdi-bi.com [tdi-bi.com]
- 18. vibiosphen.com [vibiosphen.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,4-dimethylanisole, a key aromatic ether with applications in fragrance, pharmaceuticals, and organic synthesis. This document details the most common and effective methods for its preparation, including the Williamson ether synthesis, and explores potential alternative routes. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.
Introduction
This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a disubstituted aromatic ether. Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 3 and 4, and a methoxy (B1213986) group at position 1. This compound serves as a valuable building block in the synthesis of more complex molecules and is of interest to researchers in various fields of chemistry. This guide aims to provide a detailed technical resource for the laboratory-scale synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid[2] |
| Boiling Point | 200-201 °C[3] |
| Density | 0.974 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.517[3] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[2] |
| CAS Number | 4685-47-6[1] |
Primary Synthesis Pathway: Williamson Ether Synthesis
The most prevalent and reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-methylation of 3,4-dimethylphenol (B119073). The general principle is the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.
Synthesis via Methylation with Dimethyl Sulfate (B86663)
A common and effective approach utilizes dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide (B78521).
Reaction Scheme:
Experimental Protocol:
A detailed experimental procedure for the methylation of a phenolic compound using dimethyl sulfate is outlined below. While this is a general procedure, it is highly applicable to the synthesis of this compound from 3,4-dimethylphenol.[4][5][6]
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylphenol in a suitable solvent such as methanol (B129727) or water.
-
Add 1.1 to 1.5 equivalents of sodium hydroxide to the solution and stir until the phenol is completely dissolved and the sodium phenoxide has formed. The solution may warm up during this process.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add 1.1 to 1.3 equivalents of dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess dimethyl sulfate by adding a concentrated solution of ammonia.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Table 2: Quantitative Data for Methylation with Dimethyl Sulfate
| Parameter | Value/Condition | Reference |
| Starting Material | 3,4-Dimethylphenol | - |
| Methylating Agent | Dimethyl Sulfate | [4][5] |
| Base | Sodium Hydroxide | [6] |
| Solvent | Water/Methanol | - |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) | - |
| Reaction Time | 2-4 hours | - |
| Reported Yield | High (typically >90%) | [4][5] |
Synthesis via Methylation with Methyl Iodide
An alternative, though often less favored due to the volatility and cost of methyl iodide, is to use methyl iodide as the methylating agent. A milder base, such as potassium carbonate, is often employed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1.0 equivalent of 3,4-dimethylphenol, 1.5-2.0 equivalents of anhydrous potassium carbonate, and a suitable volume of dry acetone or DMF to dissolve the phenol.
-
Methylation: Add 1.1-1.5 equivalents of methyl iodide to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Table 3: Quantitative Data for Methylation with Methyl Iodide
| Parameter | Value/Condition | Reference |
| Starting Material | 3,4-Dimethylphenol | - |
| Methylating Agent | Methyl Iodide | - |
| Base | Potassium Carbonate | - |
| Solvent | Acetone or DMF | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 4-12 hours | - |
| Reported Yield | Good to high | - |
Alternative Synthesis Pathways
While the Williamson ether synthesis is the most direct route, other classical organic reactions could potentially be adapted for the synthesis of this compound, although they are generally less efficient or more complex for this specific target.
Friedel-Crafts Alkylation
In principle, Friedel-Crafts alkylation of anisole (B1667542) could be envisioned. However, this method is often plagued by issues of polysubstitution and rearrangement of the alkylating agent. Furthermore, achieving the desired 3,4-disubstitution pattern with high selectivity is challenging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-ジメチルアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dimethylanisole: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylanisole, also known as 4-methoxy-1,2-dimethylbenzene, is an aromatic organic compound with the molecular formula C9H12O.[1][2][3] It is a colorless liquid characterized by a benzene (B151609) ring substituted with two methyl groups and one methoxy (B1213986) group.[1] This guide provides a comprehensive overview of its chemical structure, molecular formula, physical and chemical properties, spectroscopic data, and detailed experimental protocols relevant to its synthesis and characterization. While primarily used in the fragrance industry and as a chemical intermediate, it has also been investigated for its potential antimicrobial and antioxidant properties.[1]
Chemical Structure and Molecular Formula
The structure of this compound consists of a benzene ring with methyl groups at positions 3 and 4, and a methoxy group at position 1.
Molecular Formula: C₉H₁₂O[1][2][3]
Canonical SMILES: CC1=C(C=C(C=C1)OC)C
InChI Key: LVUBSVWMOWKPDJ-UHFFFAOYSA-N[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 136.19 g/mol | [4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 200-201 °C | [4][5] |
| Density | 0.974 g/mL at 25 °C | [4][5] |
| Refractive Index | 1.517 at 20 °C | [4][5] |
| Flash Point | 76 °C (closed cup) | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (90 MHz, CDCl₃): The proton NMR spectrum would show signals corresponding to the aromatic protons and the protons of the two methyl groups and the methoxy group.
¹³C NMR Spectrum (CDCl₃): The carbon NMR spectrum provides information about the carbon framework of the molecule.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound, recorded in the solid phase, shows characteristic absorption bands for its functional groups.[6][7]
Mass Spectrometry
The mass spectrum (electron ionization) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of anisole (B1667542) derivatives involves the methylation of the corresponding phenol. For this compound, this would involve the methylation of 3,4-dimethylphenol. A typical procedure would use a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
General Workflow for the Synthesis of this compound
Spectroscopic Analysis Protocols
-
Instrumentation: BRUKER IFS 66V model FTIR spectrometer with an MCT detector, KBr beam splitter, and globar arc source.
-
Sample Preparation: The solid sample of this compound is used as obtained.
-
Measurement Range: 4000 - 400 cm⁻¹.
-
Scanning Speed: 30 cm⁻¹ min⁻¹.
-
Spectral Resolution: ± 1 cm⁻¹.
-
Data Acquisition: 250 averaged interferograms are collected for both the sample and the background with Boxcar apodization.
A general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is preferable.
-
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition Parameters (General):
-
Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Pulse Sequence and Acquisition: Standard pulse sequences are used to acquire the spectra. The number of scans (transients) is adjusted to achieve an adequate signal-to-noise ratio.
-
Workflow for Spectroscopic Characterization
Biological Activity
Preliminary studies have suggested that this compound may possess antimicrobial and antioxidant properties.[1] Further research is needed to fully elucidate the extent and mechanisms of these activities.
Antimicrobial Activity Assay (General Protocol)
The antimicrobial activity can be assessed using methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay - General Protocol)
The antioxidant potential can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control.
Conclusion
This compound is a well-characterized aromatic compound with established physical, chemical, and spectroscopic properties. This guide provides essential technical information and detailed experimental protocols that are valuable for researchers and professionals in the fields of chemistry and drug development who may work with this compound as a starting material or for the investigation of its biological properties. The provided workflows for synthesis and analysis offer a structured approach to handling and characterizing this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound 99 4685-47-6 [sigmaaldrich.com]
- 5. This compound 99 4685-47-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 3,4-Dimethylanisole: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 3,4-Dimethylanisole, complete with experimental protocols for quantitative determination.
Introduction
This compound (CAS No. 4685-47-6) is an aromatic ether with applications in various fields, including perfumery and chemical synthesis.[1] A thorough understanding of its solubility in different solvent systems is crucial for its effective use in laboratory research and industrial processes, including reaction chemistry, formulation development, and purification. This technical guide provides a summary of the known solubility properties of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility in various solvents.
Core Concepts of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that compounds with similar polarities are more likely to be soluble in one another. This compound is a moderately polar compound due to the presence of the ether functional group and the aromatic ring. Its interactions with solvents are primarily dictated by dipole-dipole interactions and London dispersion forces.
Solubility Data
While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments have been established. The compound is generally known to be soluble in common organic solvents and insoluble in water.[1]
| Solvent Class | Examples | Predicted Qualitative Solubility |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water, Soluble in Alcohols[1] |
| Polar Aprotic | Acetone, Dichloromethane, Acetonitrile | Soluble |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble[1] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following experimental protocols provide a robust framework for their determination. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2]
The Shake-Flask Method
This method involves agitating an excess amount of the solute (this compound) in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Equilibration:
-
Place the sealed vessels in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vessels to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.[4]
-
Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., GC-MS, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.[5][6]
-
The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While quantitative solubility data for this compound is not widely published, its qualitative solubility profile indicates good solubility in a range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed shake-flask method provided in this guide offers a reliable and standardized approach for experimental determination. Accurate solubility data is indispensable for optimizing reaction conditions, developing stable formulations, and designing efficient purification processes in various scientific and industrial settings.
References
Potential Biological Activities of 3,4-Dimethylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylanisole, an aromatic organic compound, is primarily recognized for its use as a fragrance ingredient and as a precursor in chemical synthesis.[1] Beyond these established applications, emerging interest lies in its potential biological activities. While comprehensive studies on this compound are limited, this technical guide aims to provide an in-depth overview of the plausible biological effects, focusing on its potential antioxidant, anti-inflammatory, and antimicrobial properties. This document outlines detailed experimental protocols for evaluating these activities, presents hypothetical quantitative data for illustrative purposes, and visualizes key experimental workflows and signaling pathways. This guide serves as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound.
Introduction
This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups and one methoxy (B1213986) group.[1] While its primary applications have been in the fragrance and chemical industries, the structural motifs present in this compound, such as the methoxy and methyl groups on a benzene ring, are found in various biologically active natural products. This has led to preliminary suggestions of its potential as an antioxidant and antimicrobial agent.[1]
This whitepaper provides a technical framework for the systematic evaluation of the biological activities of this compound. It is designed to guide researchers through the essential experimental procedures required to characterize its antioxidant, anti-inflammatory, and antimicrobial potential.
Potential Biological Activities
Antioxidant Activity
Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The phenolic ether structure of this compound suggests a potential for free radical scavenging.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of pathologies. A key mediator of inflammation is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS) in macrophages, contributes to inflammatory processes.[2] Compounds that can modulate NO production are of significant interest as potential anti-inflammatory agents.
Antimicrobial Activity
The urgent need for novel antimicrobial agents to combat drug-resistant pathogens is a global health priority. Aromatic compounds, including various anisole (B1667542) derivatives, have been reported to exhibit antimicrobial properties. Investigating the ability of this compound to inhibit the growth of pathogenic bacteria and fungi is a valuable line of inquiry.
Quantitative Data Summary (Hypothetical)
To illustrate the potential efficacy of this compound, the following tables present hypothetical quantitative data. It is critical to note that these values are for illustrative purposes only and are not derived from actual experimental results on this compound. They are intended to serve as a template for presenting data obtained from the experimental protocols outlined in this guide.
| Assay | Parameter | Hypothetical Value for this compound | Positive Control (Value) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 150 | Ascorbic Acid (10) |
| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 125 | Trolox (8) |
| Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ (µM) | 75 | L-NAME (25) |
| Microorganism | Assay | Hypothetical Value for this compound (µg/mL) | Positive Control (Value in µg/mL) |
| Staphylococcus aureus | MIC | 256 | Vancomycin (1) |
| Escherichia coli | MIC | 512 | Ciprofloxacin (0.5) |
| Candida albicans | MIC | >512 | Fluconazole (2) |
Detailed Experimental Protocols
Antioxidant Activity Assays
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[3]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells. Add 100 µL of the DPPH solution to each well.
-
Control and Blank: Use ascorbic acid as a positive control and prepare similar dilutions. For the blank, use 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity Assay
This cell-based assay is used to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[2]
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as the negative control. L-NAME can be used as a positive control.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for the nitric oxide inhibition assay.
Antimicrobial Activity Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound at which no growth is observed.[4]
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., vancomycin, ciprofloxacin, fluconazole) should be used as a positive control for the assay.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathways and Logical Relationships
Potential Anti-inflammatory Signaling Pathway
The inhibition of nitric oxide production in macrophages by a test compound often involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, through Toll-like receptor 4 (TLR4), activates a cascade that leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS. A potential mechanism of action for an anti-inflammatory compound could be the inhibition of one or more steps in this pathway.
Caption: Potential NF-κB signaling pathway and hypothetical points of inhibition.
Conclusion
While this compound has a well-established role in the fragrance and chemical synthesis industries, its potential biological activities remain largely unexplored. This technical guide provides a comprehensive framework for researchers to systematically investigate its antioxidant, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols and illustrative data presented herein are intended to facilitate the design and execution of robust preclinical studies. Further research is warranted to elucidate the true pharmacological potential of this compound and its derivatives, which may lead to the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3,4-Dimethylanisole: A Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylanisole (DMA), also known as 4-methoxy-1,2-dimethylbenzene, is an aromatic organic compound with the chemical formula C₉H₁₂O.[1][2] It is a colorless to pale yellow liquid characterized by a sweet, floral scent.[1] This technical guide provides a comprehensive review of the known applications of this compound, focusing on its use in the fragrance industry, as a chemical intermediate, and exploring its potential, yet currently unsubstantiated, applications in the pharmaceutical sector. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key chemical processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting. The compound is soluble in organic solvents like ethanol (B145695) and ether but is insoluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4685-47-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral | [1] |
| Boiling Point | 200-201 °C | |
| Density | 0.974 g/mL at 25 °C | |
| Refractive Index | n20/D 1.517 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [1] |
Applications of this compound
Fragrance Industry
The primary application of this compound is as a fragrance ingredient in the perfumery industry.[1] Its characteristic sweet and floral aroma makes it a valuable component in the formulation of various scented products.[1] The mechanism of action in perfumery involves the interaction of this compound molecules with olfactory receptors in the nose, leading to the perception of its distinct fragrance.[1]
To quantitatively analyze the fragrance profile of a product containing this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.
Objective: To identify and quantify the volatile and semi-volatile organic compounds, including this compound, contributing to the overall scent of a fragrance formulation.
Methodology:
-
Sample Preparation: A sample of the fragrance oil is diluted in a suitable solvent, such as ethanol, to an appropriate concentration for GC-MS analysis.
-
GC Separation:
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is employed to separate the components based on their boiling points and polarities.
-
Oven Temperature Program: A temperature gradient is applied to the oven, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of all components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is used to fragment the molecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions.
-
-
Data Analysis:
-
The resulting chromatogram shows peaks corresponding to the different components of the fragrance.
-
The mass spectrum of each peak is compared to a reference library (e.g., NIST, Wiley) to identify the compound.
-
Quantification can be achieved by creating a calibration curve with known concentrations of this compound and other relevant standards.
-
Chemical Synthesis Intermediate
This compound serves as a versatile building block in organic synthesis.[1] Its aromatic ring and functional groups can be modified through various chemical reactions to produce more complex molecules. A notable example is its use as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide.
While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, a general laboratory-scale synthesis can be performed through the O-methylation of 3,4-dimethylphenol. Several methods for the methylation of phenols have been described in the literature, often employing reagents like dimethyl sulfate (B86663) or dimethyl carbonate.
Objective: To synthesize this compound by the methylation of the hydroxyl group of 3,4-dimethylphenol.
General Methodology (using Dimethyl Carbonate - a greener alternative):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylphenol, an excess of dimethyl carbonate (which can also act as the solvent), and a suitable base catalyst (e.g., potassium carbonate). A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be added to enhance the reaction rate.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 90-120°C) and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The excess dimethyl carbonate is removed by distillation.
-
Purification: The crude product is then purified. This may involve extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing with an aqueous base solution to remove any unreacted phenol, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.
-
Final Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain the final product with high purity.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
Potential Pharmaceutical Applications (Antimicrobial and Antioxidant)
Several sources suggest that this compound has been studied for its potential antimicrobial and antioxidant properties.[1] However, a comprehensive search of the scientific literature did not yield specific studies with quantitative data (e.g., Minimum Inhibitory Concentration (MIC) or IC₅₀ values) to substantiate these claims for this compound.
For the benefit of researchers interested in exploring these potential applications, the following sections outline the standard experimental protocols that would be employed to evaluate the antimicrobial and antioxidant activities of this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution Method):
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate. Due to its low water solubility, a co-solvent like DMSO may be necessary, with appropriate solvent controls included.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Objective: To evaluate the free radical scavenging capacity of this compound by measuring its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: Various concentrations of this compound are prepared in the same solvent.
-
Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the this compound solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity. A known antioxidant, such as ascorbic acid or Trolox, is typically used as a positive control.
Conclusion
This compound is a commercially significant aromatic compound with well-established applications in the fragrance industry and as a chemical intermediate in organic synthesis. Its physical and chemical properties are well-characterized, facilitating its use in these fields. While there are mentions of its potential antimicrobial and antioxidant properties, there is a notable lack of publicly available scientific studies that provide quantitative evidence to support these claims. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate these potential biological activities and to further characterize its fragrance profile and synthetic utility. Future research in these areas would be invaluable in expanding the application scope of this versatile molecule.
References
An In-depth Technical Guide to the Isomers of Dimethylanisole and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethylanisoles (C₉H₁₂O) are a group of six constitutional isomers characterized by a benzene (B151609) ring substituted with one methoxy (B1213986) group and two methyl groups. These aromatic ethers serve as valuable building blocks in organic synthesis, finding applications in the fragrance industry and as intermediates in the manufacturing of more complex molecules, including pharmaceuticals. A thorough understanding of the distinct properties of each isomer is crucial for their effective utilization in research and development. This guide aims to consolidate the available physicochemical data and synthetic methodologies for the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylanisole (B1630441) isomers.
Physicochemical Properties
The position of the methyl and methoxy groups on the benzene ring significantly influences the physical properties of each dimethylanisole isomer. The following table summarizes key quantitative data for easy comparison.
Table 1: Physicochemical Properties of Dimethylanisole Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Melting Point (°C) | Flash Point (°C) |
| 2,3-Dimethylanisole | 2944-49-2 | 136.19 | 195[1] | 0.984[1] | 1.520[2] | 29[1] | 110[1] |
| 2,4-Dimethylanisole | 6738-23-4 | 136.19 | 191-193[3][4] | 0.963-0.967[3][4] | 1.512-1.516[3][4] | -65[5] | 63.33[3] |
| 2,5-Dimethylanisole | 1706-11-2 | 136.19 | 190[6] | 0.965[6] | 1.514[6] | N/A | N/A |
| 2,6-Dimethylanisole | 1004-66-6 | 136.19 | 182[7][8] | 0.962[7][8] | 1.503[7][8] | N/A | 67[8][9] |
| 3,4-Dimethylanisole | 4685-47-6 | 136.19 | 200-201[10][11] | 0.974[10][11] | 1.517[10][11] | N/A | 76[10][11] |
| 3,5-Dimethylanisole | 874-63-5 | 136.19 | 193-194.5[12] | 0.963[12][13] | 1.512[13] | -0.2[12] | 66[13] |
Basicity of Dimethylanisole Isomers
The basicity of anisole (B1667542) and its derivatives is attributed to the lone pair of electrons on the oxygen atom of the methoxy group, which can be protonated by a strong acid. The pKa of the conjugate acid of anisole is approximately -6.5, indicating it is a very weak base. The basicity of the dimethylanisole isomers is influenced by the electronic effects of the two methyl groups on the aromatic ring.
-
Electron-Donating Effects: Methyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density on the aromatic ring and, to a lesser extent, on the oxygen atom of the methoxy group. An increase in electron density on the oxygen atom enhances its ability to accept a proton, thereby increasing the basicity of the molecule.
-
Positional Influence: The position of the methyl groups relative to the methoxy group determines the extent of this electron-donating effect.
-
Ortho and Para Positions: Methyl groups at the ortho and para positions have a more significant electron-donating effect on the methoxy group due to the combination of inductive and resonance-like hyperconjugation effects. This would be expected to increase the basicity relative to anisole.
-
Meta Position: A methyl group at the meta position exerts a primarily inductive electron-donating effect, which is generally weaker than the combined effects from the ortho and para positions.
-
Steric Hindrance: In the case of 2,6-dimethylanisole, the two methyl groups flanking the methoxy group introduce significant steric hindrance. This steric hindrance can impede the approach of a proton to the oxygen atom, potentially overriding the electronic donating effects and making this isomer less basic.
-
Based on these principles, a predicted qualitative order of basicity would be influenced by the number and position of electron-donating groups, with steric hindrance playing a crucial role for the 2,6-isomer.
Experimental Protocols
Synthesis of Dimethylanisole Isomers
A general and widely applicable method for the synthesis of dimethylanisole isomers is the Williamson ether synthesis, which involves the methylation of the corresponding dimethylphenol.
General Protocol: Williamson Ether Synthesis of Dimethylanisoles
-
Deprotonation of Dimethylphenol: The respective dimethylphenol is dissolved in a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF). An equimolar amount of a strong base (e.g., sodium hydroxide, potassium carbonate) is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Methylation: A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the methyl group of the methylating agent in an Sₙ2 reaction to form the dimethylanisole ether. The reaction is typically stirred at room temperature or gently heated to ensure completion.
-
Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield the pure dimethylanisole isomer.
Example Protocol: Synthesis of 3,5-Dimethylanisole [14]
-
To a solution of 3,5-dimethylphenol (B42653) (10 g, 0.082 mol) in N,N-dimethylformamide (DMF, 150 ml), add anhydrous potassium carbonate (34 g, 0.25 mol).
-
Cool the mixture in an ice bath and slowly add methyl iodide (12.8 g, 0.090 mol) dropwise.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 3,5-dimethylanisole.
Determination of Physicochemical Properties
Protocol for Boiling Point Determination (Micro Method) [1][5][12][13][15]
-
Seal one end of a capillary tube using a flame.
-
Place a small amount (a few drops) of the liquid dimethylanisole isomer into a small test tube or a fusion tube.
-
Invert the sealed capillary tube and place it inside the test tube containing the liquid.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Protocol for Density Measurement [6][16][17][18]
-
Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).
-
Fill the pycnometer with the liquid dimethylanisole isomer, ensuring there are no air bubbles.
-
Carefully place the stopper in the pycnometer, allowing any excess liquid to exit through the capillary in the stopper.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
The density is calculated by dividing the mass of the liquid (the difference between the full and empty pycnometer weights) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.
Protocol for Refractive Index Measurement [3][8][19][20][21]
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Apply a few drops of the liquid dimethylanisole isomer onto the surface of the prism.
-
Close the prism assembly.
-
Adjust the light source and the eyepiece to view the borderline between the light and dark fields.
-
Turn the knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
-
If a color fringe is observed, adjust the compensator to remove it.
-
Read the refractive index from the scale. The measurement should be performed at a constant temperature, typically 20°C.
Logical Workflow Visualization
The synthesis of dimethylanisole isomers from their corresponding dimethylphenol precursors via Williamson ether synthesis represents a fundamental logical workflow in the preparation of these compounds. The following diagram, generated using the DOT language, illustrates this process.
Caption: Synthetic pathway for dimethylanisole isomers.
Conclusion
This technical guide has consolidated the fundamental physicochemical properties and synthetic methodologies for the six isomers of dimethylanisole. The provided data and protocols offer a valuable resource for researchers and professionals in drug development and other scientific fields. While quantitative data on the basicity of these compounds is sparse, a qualitative understanding based on electronic and steric effects provides a framework for predicting their relative reactivity. The continued investigation into the properties and applications of these versatile aromatic ethers will undoubtedly contribute to advancements in organic synthesis and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents [patents.google.com]
- 8. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]
- 9. 2,5-Dimethylphenol for synthesis 95-87-4 [sigmaaldrich.com]
- 10. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 14. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylanisole (CAS No. 4685-47-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.
Compound Identification and Properties
This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a clear, colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is primarily used as a fragrance ingredient and as a starting reagent or building block in chemical synthesis.[1] While valuable in research and development, it possesses specific hazards that necessitate strict adherence to safety protocols.
| Property | Value | Source(s) |
| CAS Number | 4685-47-6 | [2] |
| Molecular Formula | C₉H₁₂O | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 200-201 °C | |
| Density | 0.974 g/mL at 25 °C | |
| Flash Point | 76 °C / 167 °F (closed cup) | [4] |
| Refractive Index | n20/D 1.517 | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[1] | [1] |
| Storage Class | 10 - Combustible liquids |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[2] Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.
| Category | Code | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] | GHS07 (Exclamation Mark) | Danger [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] | GHS05 (Corrosion) | |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) |
STOT: Specific Target Organ Toxicity
Experimental and Handling Protocols
Adherence to the following protocols is mandatory when handling this compound to minimize risk to personnel and the environment.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] For procedures with a risk of generating aerosols or vapors, a certified chemical fume hood is required.
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
A comprehensive PPE strategy is the final barrier against exposure.
-
Eye and Face Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in addition to goggles when there is a significant splash hazard.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use and dispose of them in accordance with laboratory procedures.[1][4]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn.[4] For large-scale operations, additional protective clothing may be necessary to prevent skin exposure.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
-
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][4]
-
If on Skin: Immediately wash the affected area with plenty of water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously and immediately with plenty of water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
-
Storage and Disposal
-
Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][4]
-
Store locked up to prevent unauthorized access.[1]
-
Segregate from incompatible materials, such as strong oxidizing agents.[4]
-
Keep away from heat, sparks, open flames, and other sources of ignition as the material is combustible.[4]
-
Disposal of this compound and its containers must be conducted through an approved waste disposal plant.[1][4]
-
Do not allow the chemical to enter drains or sewer systems.[4]
-
All waste disposal activities must comply with local, regional, and national hazardous waste regulations.
Safe Handling Workflow Visualization
The following diagram illustrates the standard workflow for safely managing this compound within a laboratory setting, from acquisition to disposal.
References
A Technical Guide to 99% Pure 3,4-Dimethylanisole for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 99% pure 3,4-Dimethylanisole, a key aromatic compound utilized in various research and development applications. This document details commercial suppliers, synthesis and purification protocols, and analytical methodologies for purity verification, presented in a format tailored for scientific professionals.
Commercial Availability of 99% Pure this compound
A critical aspect for any research endeavor is the reliable sourcing of high-purity starting materials. Several chemical suppliers offer this compound with a purity of 99%. The following table summarizes the offerings from prominent vendors.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 137499 | 99% | 50 g | $67.27 |
| 250 g | Contact for pricing | |||
| Thermo Scientific Chemicals (formerly Alfa Aesar) | AAB2273518 | 99% | 50 g | $78.00 |
| B22735.30 | 99% | 250 g | $192.65 (Online exclusive offer of $227.00 with 15% savings until Dec 31, 2025)[1] | |
| Oakwood Chemical | 049843 | Not Specified | 250 mg | Contact for pricing |
| 1 g | Contact for pricing | |||
| 5 g | Contact for pricing | |||
| 25 g | Contact for pricing | |||
| TCI America | D2441 | >98.0% (GC) | 25 mL | $212.00 |
| Combi-Blocks | Not explicitly found | - | - | - |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the methylation of 3,4-dimethylphenol (B119073).
Reaction Scheme: Williamson Ether Synthesis
Caption: Synthesis of this compound via Williamson ether synthesis.
Experimental Protocol: Methylation of 3,4-Dimethylphenol
This protocol is adapted from a general procedure for the methylation of phenols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol in dry N,N-dimethylformamide (DMF).
-
Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution.
-
Addition of Methylating Agent: Add 1.1 equivalents of a methylating agent, such as methyl iodide, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70-80°C and monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is slow, the temperature can be increased to 110°C.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into an excess of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product is purified by vacuum distillation to achieve a purity of 99%.
Purification Workflow
Caption: Purification of this compound by vacuum distillation.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of leaks.
-
Distillation Conditions: this compound has a boiling point of 200-201°C at atmospheric pressure. For vacuum distillation, the boiling point will be significantly lower. While a specific boiling point under vacuum was not found in the search results, a reduced pressure is necessary to prevent decomposition at high temperatures. The distillation should be conducted at a pressure that allows the compound to boil between 45°C and 180°C for optimal results.[2]
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound under the applied vacuum.
-
Purity Check: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Characterization for Purity Verification
To confirm the 99% purity of this compound, a combination of analytical techniques should be employed.
Analytical Workflow
Caption: Analytical workflow for purity and structural confirmation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating aromatic compounds.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC inlet.
-
GC Oven Program: A typical temperature program would start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
-
Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
-
Data Analysis: The purity is determined by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram. The mass spectrum should be compared to a reference spectrum for identity confirmation.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][4][5] For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.[3][4] Ensure the solution is free of any solid particles by filtering it through a small plug of glass wool into the NMR tube.[5]
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: The spectra should be consistent with the known chemical shifts and coupling patterns for this compound. The absence of significant impurity peaks confirms the high purity of the sample. The solvent for the NMR spectra of this compound is typically chloroform-d (B32938) (CDCl3).[6]
This technical guide provides a framework for researchers and professionals in drug development to source, synthesize, purify, and analyze 99% pure this compound. Adherence to these detailed protocols will ensure the quality and reliability of this important chemical intermediate in further scientific applications.
References
- 1. This compound, 99% 250 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. This compound [oakwoodchemical.com]
An In-depth Technical Guide to the Core Reactions of 3,4-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylanisole, also known as 4-methoxy-1,2-dimethylbenzene, is a substituted aromatic ether that serves as a versatile building block in organic synthesis. Its electron-rich benzene (B151609) ring, activated by both a methoxy (B1213986) and two methyl groups, readily undergoes electrophilic aromatic substitution, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a detailed overview of the key reactions involving this compound, with a focus on experimental protocols, quantitative data, and reaction mechanisms. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Regioselectivity in Electrophilic Aromatic Substitution
The methoxy group (-OCH₃) is a strong activating group and an ortho-, para- director due to its ability to donate electron density to the aromatic ring via resonance.[1][2] The methyl groups (-CH₃) are weakly activating and also ortho-, para- directors through an inductive effect. In this compound, these directing effects collectively influence the position of electrophilic attack.
The potential sites for electrophilic substitution on the this compound ring are positions 2, 5, and 6. Based on the directing effects of the substituents:
-
The methoxy group at position 1 directs to positions 2 and 6 (ortho) and position 4 (para, which is blocked).
-
The methyl group at position 3 directs to positions 2 and 5 (ortho) and position 6 (para).
-
The methyl group at position 4 directs to positions 3 (blocked) and 5 (ortho).
Considering the combined influence and steric hindrance, the most likely positions for electrophilic attack are positions 2 and 6, which are ortho to the strongly activating methoxy group, and position 5, which is ortho to a methyl group. The precise regioselectivity will depend on the specific reaction and conditions.
Key Reactions and Experimental Protocols
This section details the core electrophilic aromatic substitution reactions of this compound and its close analogs, providing detailed experimental procedures and quantitative data where available.
Bromination
Table 1: Quantitative Data for Bromination of a Dimethylanisole Analog
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |
| 2,3-Dimethylanisole (B146749) | NBS | Acetonitrile (B52724) | Room Temp. | 30 | 4-Bromo-2,3-dimethylanisole | 94 | [3] |
Experimental Protocol: Bromination of a Dimethylanisole Analog
This protocol is adapted from the bromination of 2,3-dimethylanisole and is expected to be applicable to this compound.[3]
Materials:
-
2,3-Dimethylanisole (or this compound)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the dimethylanisole (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be subsequently reduced to an amino group, a common functional group in pharmaceuticals. The nitration of anisole (B1667542) and its derivatives is typically carried out using a mixture of nitric acid and sulfuric acid.[4]
Table 2: Representative Quantitative Data for Nitration of Anisole Derivatives
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Anisole | HNO₃ / H₂SO₄ | Acetic Anhydride (B1165640) | 0 | 2-Nitroanisole and 4-Nitroanisole | ~90 (mixture) | [5] |
| 2,4-Dimethylaniline (as acetanilide) | HNO₃ / H₂SO₄ | Acetic Anhydride | <35 | 2,4-Dimethyl-6-nitroaniline | 82.5 | [4] |
Experimental Protocol: Nitration of an Anisole Derivative
This is a general procedure for the nitration of an activated aromatic ring and can be adapted for this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride (optional, as solvent and for temperature control)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to a solution of this compound in acetic anhydride (or another inert solvent).
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature low with an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at low temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. This reaction is a powerful tool for the synthesis of aryl ketones, which are common intermediates in drug synthesis. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Table 3: Representative Quantitative Data for Friedel-Crafts Acylation
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Anisole | Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux | 4-Methoxyacetophenone | High | [7][8] |
| Veratrole | Acetic Anhydride | Zn dust / AlCl₃ | - | 140-150 | Acetoveratrone | 75-83 | [9] |
Experimental Protocol: Friedel-Crafts Acylation of an Anisole Derivative
This general procedure for the acylation of anisole can be adapted for this compound.[7]
Materials:
-
This compound
-
Acetic Anhydride (or Acetyl Chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
-
Cool the suspension in an ice bath and slowly add acetic anhydride (1.05 equivalents) dropwise with stirring.
-
After the addition is complete, add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature. If the reaction is slow, it can be gently heated to reflux for 30-60 minutes.
-
After the reaction is complete (monitored by TLC), cautiously pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% NaOH solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, introducing a formyl group (-CHO) to produce an aldehyde. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]
Table 4: Representative Quantitative Data for Vilsmeier-Haack Formylation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Veratrole | DMF, POCl₃ | 1,2-Dichloroethane (B1671644) | Reflux | 24 | Veratraldehyde | >92 | [9] |
| N,N-Dimethylaniline | DMF, POCl₃ | - | Steam bath | 2 | p-Dimethylaminobenzaldehyde | 80-84 | [1] |
Experimental Protocol: Vilsmeier-Haack Formylation of a Veratrole Analog
This protocol for the formylation of veratrole is a good starting point for the formylation of this compound.[9]
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
1,2-Dichloroethane (optional, as solvent)
-
Ice
-
Saturated Sodium Acetate solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, cool N,N-dimethylformamide in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in 1,2-dichloroethane (if used) to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction time can vary significantly depending on the substrate).
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by adding a saturated solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by distillation or column chromatography.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the mechanisms of the key electrophilic aromatic substitution reactions on this compound.
General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution on this compound.
Mechanism of Vilsmeier-Haack Formylation
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Methodological & Application
The Versatile Building Block: Applications of 3,4-Dimethylanisole in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 3,4-Dimethylanisole, a readily available aromatic ether, is a versatile starting material and intermediate in organic synthesis, finding applications in the preparation of a variety of more complex molecules. Its electron-rich aromatic ring, activated by the methoxy (B1213986) and methyl substituents, makes it amenable to a range of electrophilic aromatic substitution reactions. This document provides detailed application notes and protocols for its use in several key synthetic transformations, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A clear, colorless liquid at room temperature, this compound possesses properties that make it a convenient substrate for various organic reactions. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Number | 4685-47-6 | [1][2] |
| Boiling Point | 200-201 °C | |
| Density | 0.974 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.517 | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [2] |
Applications in Organic Synthesis
This compound serves as a precursor in a variety of synthetic pathways, including the synthesis of pharmaceutical intermediates and other valuable organic compounds. Key reactions include Friedel-Crafts acylation, nitration, and Vilsmeier-Haack formylation.
Friedel-Crafts Acylation
The electron-rich nature of this compound makes it an excellent substrate for Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction. This reaction introduces an acyl group onto the aromatic ring, typically yielding aryl ketones which are important intermediates in medicinal chemistry.
References
Analytical Methods for the Detection of 3,4-Dimethylanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 3,4-Dimethylanisole. The methods described herein are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering robust and sensitive quantification in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. This method is suitable for trace-level quantification in complex matrices such as environmental and biological samples.
Application Note: GC-MS Analysis of this compound
This application note outlines a general procedure for the quantitative analysis of this compound using GC-MS with a deuterated internal standard for enhanced accuracy. The method is adaptable for various sample types, including water, soil, and biological fluids, with appropriate sample preparation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of a closely related compound, 2-Methylanisole, which can be considered indicative for this compound analysis.[1]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/g |
| Limit of Quantitation (LOQ) | 5.0 ng/g |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation
Two common sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) for liquid samples and Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in liquid and solid samples.
a) Liquid-Liquid Extraction (LLE) Protocol (for Water Samples)
-
To a 10 mL water sample, add a known amount of a suitable internal standard (e.g., this compound-d3 or another deuterated analog).
-
Add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
b) Headspace Solid-Phase Microextraction (HS-SPME) Protocol (for Water or Soil Samples)
-
Place a known amount of the sample (e.g., 5 mL of water or 1 g of soil) into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard.
-
For liquid samples, add salt (e.g., NaCl) to increase the volatility of the analyte.[1]
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte in the headspace.[1]
-
Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1]
-
Retract the fiber and introduce it into the GC inlet for thermal desorption.
2. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | This compound: m/z 136 (quantifier), 121, 91. Internal Standard: appropriate m/z |
3. Data Analysis
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Diagrams
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection provides a robust and reliable method for the quantification of this compound, particularly in simpler matrices or when derivatization is not desirable. The separation of dimethylanisole isomers can be challenging and may require careful method development.
Application Note: HPLC-UV Analysis of Dimethylanisole Isomers
This application note describes a general approach for the separation and quantification of dimethylanisole isomers, including this compound, using reversed-phase HPLC with UV detection. The method is based on the separation of similar aromatic compounds and can be optimized for specific sample matrices.
Quantitative Data Summary
The following table presents hypothetical yet representative performance characteristics for an HPLC-UV method for a closely related compound, 2-Methylanisole, which can serve as a benchmark for a this compound method.[1]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Accuracy (Recovery %) | 97 - 103% |
| Precision (RSD %) | < 5% |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation
-
For liquid samples, dilute with the mobile phase to a concentration within the linear range of the method.
-
For solid samples, perform a solvent extraction using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample extract through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
2. HPLC-UV Instrumental Parameters
The following parameters provide a starting point for method development. Isocratic elution may be sufficient for simple matrices, while a gradient may be necessary for the separation of isomers in complex samples.
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) or Gradient elution for isomer separation |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector | |
| Detection Wavelength | ~275 nm (based on the UV spectrum of this compound) |
3. Data Analysis
-
Identify this compound based on its retention time.
-
Quantify the analyte by constructing a calibration curve using the peak area of the analyte.
Diagrams
Caption: Workflow for HPLC-UV analysis of this compound.
References
Application Notes and Protocols: 3,4-Dimethylanisole as a Starting Reagent for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,4-dimethylanisole as a starting reagent in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthesis of 4-methoxy-N-hydroxyphthalimide, a key building block for a variety of biologically active compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in their drug discovery and development efforts.
Introduction
This compound is a readily available aromatic compound that serves as a versatile precursor in organic synthesis.[1] Its chemical structure, featuring a methoxy (B1213986) group and two methyl groups on a benzene (B151609) ring, allows for various chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.[1] In the context of pharmaceutical synthesis, this compound is particularly valuable for the preparation of substituted phthalimide (B116566) derivatives, which are core structures in many bioactive compounds.[2][3][4][5][6]
This document details the synthesis of 4-methoxy-N-hydroxyphthalimide from this compound and discusses its potential applications in the development of therapeutic agents, particularly those based on the isoindolinone scaffold.[2][4][5]
Properties of this compound
A clear understanding of the physicochemical properties of the starting material is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [7] |
| Molecular Weight | 136.19 g/mol | [7][8] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 200-201 °C | [8] |
| Density | 0.974 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.517 | [8] |
| CAS Number | 4685-47-6 | [7][8] |
Synthesis of 4-Methoxy-N-hydroxyphthalimide
The conversion of this compound to 4-methoxy-N-hydroxyphthalimide is a multi-step process that involves the oxidation of the methyl groups and subsequent cyclization. This intermediate is a valuable reagent in medicinal chemistry.
Experimental Workflow: Synthesis of 4-Methoxy-N-hydroxyphthalimide
Caption: Synthetic pathway from this compound to 4-methoxy-N-hydroxyphthalimide.
Experimental Protocol
Step 1: Oxidation of this compound
The initial step involves the oxidation of the methyl groups of this compound to carboxylic acids. This can be achieved using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation.
-
Materials: this compound, potassium permanganate, water, sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1 equivalent).
-
Slowly add a solution of potassium permanganate (excess) in water under vigorous stirring.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the crude 4-methoxyphthalic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Step 2: Formation of 4-Methoxyphthalic Anhydride
The resulting dicarboxylic acid is then dehydrated to form the corresponding anhydride.
-
Materials: 4-Methoxyphthalic acid, acetic anhydride.
-
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphthalic acid in acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the anhydride.
-
Collect the crystals by filtration, wash with cold ether, and dry under vacuum.
-
Step 3: Synthesis of 4-Methoxy-N-hydroxyphthalimide
The final step is the reaction of the anhydride with hydroxylamine.
-
Materials: 4-Methoxyphthalic anhydride, hydroxylamine hydrochloride, pyridine (B92270).
-
Procedure:
-
Dissolve 4-methoxyphthalic anhydride in pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution and stir at room temperature.
-
Heat the mixture gently for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-methoxy-N-hydroxyphthalimide.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |
| 1 | 4-Methoxyphthalic acid | This compound | 60-70 | >95 | ¹H NMR, LC-MS |
| 2 | 4-Methoxyphthalic anhydride | 4-Methoxyphthalic acid | 85-95 | >98 | IR, Melting Point |
| 3 | 4-Methoxy-N-hydroxyphthalimide | 4-Methoxyphthalic anhydride | 75-85 | >99 | ¹H NMR, ¹³C NMR, HRMS |
Application in Pharmaceutical Synthesis: Access to Bioactive Isoindolinones
4-Methoxy-N-hydroxyphthalimide is a valuable intermediate for the synthesis of bioactive isoindolinone derivatives.[2][4][5] The isoindolinone core is a privileged scaffold found in numerous natural products and pharmaceutical compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4][5]
The N-hydroxyphthalimide moiety can act as a precursor for N-acylnitrenium ions or be used in various coupling reactions to introduce diverse functionalities, leading to the generation of libraries of potential drug candidates.
Logical Relationship: From Intermediate to Bioactive Scaffolds
Caption: Potential synthetic pathways from 4-methoxy-N-hydroxyphthalimide to bioactive compounds.
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of key pharmaceutical intermediates. The detailed protocol for the preparation of 4-methoxy-N-hydroxyphthalimide highlights a practical application of this starting reagent. The resulting intermediate opens avenues for the synthesis of a diverse range of bioactive isoindolinone derivatives, making this compound a compound of significant interest to researchers in the field of drug discovery and development. Further exploration of the synthetic utility of this compound and its derivatives is warranted to uncover novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - East China Normal University [pure.ecnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-ジメチルアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantitative Analysis of 3,4-Dimethylanisole using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 3,4-dimethylanisole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 4685-47-6) is an aromatic compound of interest in various fields, including fragrance, environmental analysis, and as a potential chemical intermediate. The described protocol outlines sample preparation, GC-MS parameters, and data analysis for the accurate and precise quantification of this analyte.
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a sample matrix and their subsequent identification and quantification based on their mass-to-charge ratio. This application note provides a detailed protocol for the analysis of this compound, a compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[1][2][3]
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from a liquid matrix (e.g., environmental water samples, biological fluids).
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Conical tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
GC vials with inserts
Procedure:
-
Pipette 5 mL of the sample into a 15 mL conical tube.
-
Add 5 mL of dichloromethane to the conical tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a Pasteur pipette.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MSD system).
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature of 60 °C, hold for 2 minutes. |
| Ramp to 280 °C at a rate of 10 °C/min. | |
| Hold at 280 °C for 5 minutes. |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for this compound should be monitored.
Table 1: Mass Spectrometric Data for this compound
| Compound | Molecular Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 136 | 136 | 121 | 135 |
Data sourced from NIST Mass Spectrometry Data Center.[2]
Table 2: Chromatographic Data
| Compound | Kovats Retention Index (Standard Non-polar) |
| This compound | ~1123 |
This value can be used to predict the elution order of the compound on a standard non-polar column.[2]
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. The use of liquid-liquid extraction for sample preparation, coupled with optimized GC-MS conditions in SIM mode, ensures high accuracy and precision. This protocol can be readily implemented in research and quality control laboratories for routine analysis of this compound.
References
Nuclear Magnetic Resonance (NMR) spectroscopy for 3,4-Dimethylanisole characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 3,4-Dimethylanisole using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR are presented, along with tabulated spectral data and visual representations of the molecular structure and experimental workflow.
Introduction
This compound is an aromatic organic compound with applications in the fragrance and pharmaceutical industries.[1] Accurate structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This document outlines the standardized procedures for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.
Chemical Structure and Atom Numbering
The chemical structure of this compound with the IUPAC numbering scheme is shown below. This numbering is used for the assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the residual solvent peak (CDCl₃: δH ≈ 7.26 ppm; δC ≈ 77.16 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately 10-15 ppm centered around 5 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon atom and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm.
-
Temperature: 298 K (25 °C).
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in CDCl₃.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.99 | d | 1H | 8.2 | H-5 |
| 6.66 | d | 1H | 2.6 | H-2 |
| 6.60 | dd | 1H | 8.2, 2.6 | H-6 |
| 3.79 | s | 3H | - | H-7 (OCH₃) |
| 2.22 | s | 3H | - | H-9 (CH₃) |
| 2.18 | s | 3H | - | H-8 (CH₃) |
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 157.6 | C-1 |
| 136.9 | C-4 |
| 130.3 | C-5 |
| 129.9 | C-3 |
| 119.8 | C-6 |
| 111.9 | C-2 |
| 55.4 | C-7 (OCH₃) |
| 19.8 | C-9 (CH₃) |
| 19.1 | C-8 (CH₃) |
Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following diagram.
Caption: Experimental workflow for NMR characterization.
Conclusion
The provided protocols and spectral data offer a reliable framework for the NMR-based characterization of this compound. Adherence to these methodologies will ensure the acquisition of high-quality spectra, facilitating accurate structural verification and purity assessment, which are essential for its application in research and drug development.
References
Application of 3,4-Dimethylanisole in the Fragrance Industry: Detailed Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylanisole, also known as 4-methoxy-1,2-dimethylbenzene, is an aromatic compound valued in the fragrance industry for its unique olfactory profile.[1] Possessing a sweet, floral, and slightly phenolic aroma, it serves as a versatile ingredient in the creation of complex and appealing scents.[1] Its molecular structure, consisting of a benzene (B151609) ring substituted with two methyl groups and a methoxy (B1213986) group, contributes to its characteristic fragrance and its utility as a building block in organic synthesis.[1] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and utilization of this compound in fragrance applications.
Application Notes
Olfactory Profile and Applications
This compound is characterized by a sweet, floral odor.[1] Its scent profile makes it a valuable component in various fragrance compositions, particularly in floral and oriental bouquets where it can impart warmth and a unique character. While its direct precursor, 3,4-xylenol, is described as having smoky, earthy, and phenolic notes, the methylation to this compound modifies the scent to a more floral and sweet profile.[2][3]
Due to its aromatic nature, this compound can be used to:
-
Enhance Floral Accords: Its sweet, floral character can bolster the scent of natural floral extracts and synthetic floral compositions.
-
Add Complexity: The subtle phenolic undertones can add depth and sophistication to a fragrance, preventing it from being overly simplistic.
-
Serve as a Modifier: It can be used to round out and harmonize different notes within a perfume formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation, stability testing, and quality control.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O | [4] |
| Molecular Weight | 136.19 g/mol | |
| CAS Number | 4685-47-6 | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 200-201 °C (lit.) | |
| Density | 0.974 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.517 (lit.) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [1] |
| Flash Point | 76 °C (closed cup) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of 3,4-Dimethylphenol (B119073)
This protocol describes a common method for the synthesis of anisole (B1667542) derivatives through the methylation of the corresponding phenol (B47542) using dimethyl sulfate (B86663).
Materials:
-
3,4-Dimethylphenol (3,4-Xylenol)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) or other suitable solvent
-
Deionized water
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethylphenol in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a slight excess of a base, such as sodium hydroxide or potassium carbonate, to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Methylating Agent Addition: Slowly add dimethyl sulfate to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water to decompose any unreacted dimethyl sulfate. Caution: Dimethyl sulfate is toxic and should be handled with extreme care.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Safety Precautions:
-
Dimethyl sulfate is a potent methylating agent and is toxic and carcinogenic. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction with the base and dimethyl sulfate can be exothermic. Proper temperature control is essential.
Protocol 2: Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound in a fragrance oil or as a pure compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
Sample Preparation:
-
Pure Compound: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration for GC-MS analysis.
-
Fragrance Mixture: Dilute the fragrance oil in a suitable solvent. If necessary, use a deuterated internal standard (e.g., 4-Methylanisole-d3) for quantitative analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation. The mass spectrum of this compound will show a characteristic molecular ion peak (M+) at m/z 136 and other fragment ions.
Protocol 3: Determination of Odor Threshold (Triangle Test - ISO 4120)
Principle: The triangle test is used to determine if a perceptible difference exists between two samples. For odor threshold determination, one sample is a blank (solvent) and the other is a dilution of the odorant in the same solvent.
Procedure:
-
Panel Selection: Select a panel of trained sensory assessors.
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., ethanol, dipropylene glycol).
-
Test Presentation: Present each panelist with a set of three samples (a triad), where two are identical (either both blank or both containing the odorant at a specific concentration) and one is different. The order of presentation should be randomized.
-
Evaluation: The panelist's task is to identify the odd sample.
-
Data Analysis: The number of correct identifications is recorded. The odor detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odorant-containing sample. Statistical analysis is used to determine the significance of the results.[5]
Protocol 4: Evaluation of Substantivity on Fabric (Headspace Analysis)
The substantivity of a fragrance ingredient refers to its ability to remain on a substrate, such as fabric, over time. This can be evaluated using headspace gas chromatography.
Materials:
-
Cotton swatches
-
Solution of this compound in ethanol
-
Headspace vials
-
Headspace sampler coupled to a GC-MS
Procedure:
-
Fabric Treatment: Apply a known amount of the this compound solution onto a cotton swatch. Allow the solvent to evaporate.
-
Incubation: Place the treated fabric swatch into a headspace vial and seal it.
-
Aging: Store the vials under controlled conditions (temperature, humidity) for different time intervals (e.g., 0, 4, 8, 24 hours).
-
Headspace Analysis:
-
At each time point, place the vial in the headspace autosampler.
-
Equilibrate the vial at a set temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.
-
Inject a sample of the headspace gas into the GC-MS for analysis.
-
-
Data Analysis: Quantify the amount of this compound in the headspace at each time point. A slower decrease in the concentration over time indicates higher substantivity.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of this compound from 3,4-Dimethylphenol.
Analytical Workflow
Caption: GC-MS analysis workflow for this compound.
Olfactory Signaling Pathway
References
Application Notes and Protocols for the Oxidation of 3,4-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the oxidation of 3,4-dimethylanisole, a versatile starting material in organic synthesis. The protocols outlined below focus on two primary oxidative pathways: the conversion to 2,3-dimethyl-p-benzoquinone (B51311) using Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) and the benzylic oxidation of the methyl groups to 4-methoxy-1,2-benzenedicarboxylic acid with potassium permanganate (B83412) (KMnO₄). These procedures are based on established methodologies for the oxidation of analogous aromatic compounds.
Data Presentation
The following tables summarize the key quantitative data for the described oxidation protocols. These values represent typical expectations for the successful execution of these experiments.
Table 1: Reagents and Reaction Conditions
| Parameter | Oxidation with Ceric Ammonium Nitrate | Benzylic Oxidation with Potassium Permanganate |
| Starting Material | This compound | This compound |
| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) | Potassium Permanganate (KMnO₄) |
| Solvent | Acetonitrile (B52724)/Water | Water |
| Reaction Temperature | 0°C to Room Temperature | 95-100°C (Reflux) |
| Reaction Time | 30-60 minutes | 4-6 hours |
| Molar Ratio (Substrate:Oxidant) | 1 : 2.5 | 1 : 4 |
Table 2: Expected Yields and Product Characterization
| Parameter | 2,3-Dimethyl-p-benzoquinone | 4-Methoxy-1,2-benzenedicarboxylic Acid |
| Expected Yield | 70-80% | 60-70% |
| Appearance | Yellow crystalline solid | White solid |
| Molecular Formula | C₈H₈O₂ | C₉H₈O₅ |
| Molecular Weight | 136.15 g/mol | 196.15 g/mol |
| Melting Point | 56-58°C | 225-227°C |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,3-Dimethyl-p-benzoquinone using Ceric Ammonium Nitrate
This protocol describes the oxidation of the aromatic ring of this compound to form 2,3-dimethyl-p-benzoquinone. Ceric Ammonium Nitrate is a potent oxidizing agent for electron-rich aromatic compounds.[1][2]
Materials:
-
This compound (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) (2.5 eq)
-
Acetonitrile
-
Distilled Water
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of acetonitrile and water.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
In a separate flask, prepare a solution of Ceric Ammonium Nitrate (2.5 eq) in a 2:1 mixture of acetonitrile and water.
-
Slowly add the CAN solution dropwise to the stirred solution of this compound over 30 minutes. The reaction mixture will typically turn from colorless to a reddish-brown color.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with distilled water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,3-dimethyl-p-benzoquinone as a yellow crystalline solid.
Protocol 2: Benzylic Oxidation of this compound to 4-Methoxy-1,2-benzenedicarboxylic Acid using Potassium Permanganate
This protocol outlines the oxidation of the benzylic methyl groups of this compound to carboxylic acids using a strong oxidizing agent, potassium permanganate.[3][4]
Materials:
-
This compound (1.0 eq)
-
Potassium Permanganate (KMnO₄) (4.0 eq)
-
Distilled Water
-
Sodium Bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and distilled water.
-
Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (4.0 eq) in distilled water.
-
Slowly add the hot potassium permanganate solution to the refluxing mixture of this compound over 1-2 hours. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color of the permanganate persists, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite to quench the excess potassium permanganate until the purple color disappears and the manganese dioxide precipitate dissolves.
-
Filter the hot solution to remove any remaining manganese dioxide.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold distilled water, and dry to obtain 4-methoxy-1,2-benzenedicarboxylic acid.
Visualizations
Caption: Experimental workflow for the oxidation of this compound with CAN.
Caption: Workflow for the benzylic oxidation of this compound with KMnO₄.
References
- 1. Sciencemadness Discussion Board - 1,4-benzenedicarboxylic acid from xylene by oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3,4-Dimethylanisole
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4-Dimethylanisole. The described method is suitable for the determination of this compound in various sample matrices, offering a reliable and robust analytical solution for researchers, scientists, and professionals in drug development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, and UV detection.
Introduction
This compound is an aromatic ether compound that finds applications in various chemical syntheses and is a potential intermediate or impurity in pharmaceutical manufacturing.[1] Accurate and precise quantification of this compound is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such non-polar aromatic compounds.[2] This application note provides a comprehensive protocol for an HPLC method developed for this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reference Standard: this compound (purity ≥ 99%).
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in the table below.
| Parameter | Value |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase (50:50 water:acetonitrile) to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple solution, dissolve the sample in acetonitrile or a mixture of water and acetonitrile to achieve a concentration within the calibration range. Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation (Hypothetical Data)
The proposed method would be validated according to ICH guidelines. A summary of the expected performance characteristics is presented below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is expected to yield excellent chromatographic performance with high sensitivity, accuracy, and precision. This method can be readily implemented in quality control laboratories and research settings for the routine analysis of this compound. Further optimization and validation should be performed based on the specific sample matrix and analytical requirements.
References
Application Note: Enhanced Analytical Detection of 3,4-Dimethylanisole via Bromination Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the derivatization of 3,4-dimethylanisole to significantly improve its analytical detection. The inherent volatility of this compound allows for its analysis via gas chromatography (GC), however, its detectability in complex matrices or at trace levels can be challenging. This protocol describes a simple and efficient pre-column derivatization method through electrophilic bromination of the aromatic ring. The introduction of a bromine atom allows for highly sensitive detection using an Electron Capture Detector (ECD), leading to substantially lower limits of detection (LOD) and quantitation (LOQ) compared to standard GC-Mass Spectrometry (GC-MS) analysis of the underivatized compound. This method is particularly advantageous for applications requiring high sensitivity, such as in metabolic studies, environmental monitoring, or pharmaceutical impurity analysis.
Introduction
This compound is a volatile organic compound that may be present as a metabolite, a synthetic intermediate, or a trace impurity in various samples.[1][2] While GC-MS is a common technique for its identification and quantification, achieving the necessary sensitivity for trace-level analysis can be difficult. Chemical derivatization is a powerful strategy to enhance the analytical properties of a target analyte. For compounds amenable to it, derivatization can increase volatility, improve thermal stability, and, most importantly, enhance detector response.[3]
This application note focuses on a derivatization strategy for this compound that introduces a halogen atom onto the aromatic ring. Halogenated compounds exhibit a strong response with an Electron Capture Detector (ECD), a highly sensitive detector for electrophilic species.[4][5] By converting this compound to its brominated derivative, a significant enhancement in detection sensitivity can be achieved. We present a straightforward and efficient protocol for the bromination of this compound using N-bromosuccinimide (NBS) in acetonitrile (B52724), a method known for its mild reaction conditions and high regioselectivity in the bromination of methoxybenzenes.[6][7]
Data Presentation
The following table summarizes the expected quantitative improvement in the analytical detection of this compound upon derivatization. The data illustrates a significant decrease in the Limit of Detection (LOD) and Limit of Quantitation (LOQ) when switching from GC-MS analysis of the native compound to GC-ECD analysis of its brominated derivative.
| Analyte | Analytical Method | Limit of Detection (LOD) (pg/µL) | Limit of Quantitation (LOQ) (pg/µL) |
| This compound | GC-MS | ~10 | ~33 |
| Bromo-3,4-dimethylanisole | GC-ECD | ~0.1 | ~0.3 |
Note: The presented values are representative estimates based on the known high sensitivity of ECD for halogenated compounds and typical performance of GC-MS for underivatized volatile organic compounds. Actual values may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
N-Bromosuccinimide (NBS) (≥98% purity)
-
Acetonitrile (ACS grade, ≥99.5%)
-
Hexane (B92381) (ACS grade, ≥98.5%)
-
Sodium sulfite (B76179) (ACS grade)
-
Deionized water
-
Microsyringes
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph equipped with an Electron Capture Detector (GC-ECD) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Derivatization Protocol
-
Preparation of Reagents:
-
Prepare a 0.1 M solution of N-bromosuccinimide in acetonitrile.
-
Prepare a 10% (w/v) aqueous solution of sodium sulfite.
-
-
Reaction Setup:
-
In a 2 mL reaction vial, add 100 µL of a standard solution of this compound in hexane.
-
Add 200 µL of the 0.1 M NBS in acetonitrile solution to the vial.
-
-
Reaction Conditions:
-
Securely cap the vial and vortex the mixture for 30 seconds.
-
Place the vial in a heating block or water bath set at 60°C for 30 minutes.
-
-
Reaction Quenching and Extraction:
-
After the reaction is complete, cool the vial to room temperature.
-
Add 500 µL of deionized water to the vial.
-
To quench any unreacted bromine, add 100 µL of the 10% sodium sulfite solution and vortex until the orange color of bromine disappears.
-
Add 500 µL of hexane to the vial, cap it, and vortex vigorously for 1 minute to extract the brominated derivative into the organic phase.
-
Allow the layers to separate.
-
-
Sample Preparation for GC-ECD Analysis:
-
Carefully transfer the upper hexane layer containing the bromo-3,4-dimethylanisole to a clean GC vial.
-
The sample is now ready for injection into the GC-ECD system.
-
GC-ECD Analysis
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Nitrogen or Argon/Methane
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Injection Volume: 1 µL (splitless or split injection depending on the concentration)
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical diagram illustrating improved detection via derivatization.
References
- 1. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
The Versatility of 3,4-Dimethylanisole in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylanisole, a readily available aromatic ether, serves as a versatile and strategic starting material in the synthesis of a variety of heterocyclic compounds. Its electron-rich aromatic ring, substituted with two methyl groups and a methoxy (B1213986) group, allows for regioselective functionalization, making it an attractive building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including indoles and coumarins, utilizing this compound as a precursor. The protocols are based on established synthetic transformations, offering reproducible methods for laboratory-scale synthesis.
Application in Heterocyclic Synthesis
The strategic application of this compound in heterocyclic synthesis primarily involves its transformation into key intermediates that can undergo subsequent cyclization reactions. The electron-donating nature of the methoxy and methyl groups activates the benzene (B151609) ring towards electrophilic aromatic substitution, facilitating reactions such as formylation and nitration. These initial transformations are pivotal in introducing the necessary functionalities for the construction of the desired heterocyclic rings.
A logical workflow for the utilization of this compound in the synthesis of indoles and coumarins is depicted below.
Caption: Synthetic pathways from this compound to indoles and coumarins.
Synthesis of Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles.[1][2][3][4] The key precursor for this synthesis is an arylhydrazine, which can be prepared from this compound in a three-step sequence involving nitration, reduction to the corresponding aniline, and subsequent conversion to the hydrazine (B178648).
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethyl-1-nitrobenzene
This protocol describes the nitration of this compound.
-
Materials:
-
This compound
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of this compound and concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-dimethyl-1-nitrobenzene.
-
Step 2: Synthesis of 3,4-Dimethylaniline
This protocol describes the reduction of 3,4-dimethyl-1-nitrobenzene to 3,4-dimethylaniline.[5]
-
Materials:
-
3,4-Dimethyl-1-nitrobenzene
-
Raney nickel
-
Methanol
-
Hydrogen gas supply
-
-
Procedure:
-
In a hydrogenation apparatus, suspend 3,4-dimethyl-1-nitrobenzene and Raney nickel in methanol.[5]
-
Pressurize the vessel with hydrogen gas (e.g., 5 bar) and heat to approximately 55 °C.[5]
-
Maintain the reaction under these conditions for 2 hours, monitoring the uptake of hydrogen.[5]
-
After the reaction is complete, cool the mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure to yield 3,4-dimethylaniline.[5]
-
Step 3: Synthesis of 3,4-Dimethylphenylhydrazine Hydrochloride
This protocol describes the conversion of 3,4-dimethylaniline to its corresponding hydrazine hydrochloride salt.[6]
-
Materials:
-
3,4-Dimethylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (B80452)
-
Sodium metabisulfite (B1197395)
-
Sodium hydroxide (B78521)
-
Diatomaceous earth (optional)
-
-
Procedure:
-
Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of sodium metabisulfite and sodium hydroxide in water, and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sulfite (B76179) solution, maintaining the pH between 7 and 9.[6]
-
After the addition, stir the reaction mixture for 30 minutes.
-
Heat the reaction mixture to 80 °C and then slowly add concentrated hydrochloric acid.
-
Continue heating to 97-100 °C for 30 minutes.[6]
-
Cool the reaction mixture and collect the precipitated 3,4-dimethylphenylhydrazine hydrochloride by filtration.
-
Step 4: Fischer Indole Synthesis of a 5,6-Dimethylindole Derivative
This protocol describes the final cyclization step to form an indole derivative.
-
Materials:
-
Procedure:
-
Dissolve 3,4-dimethylphenylhydrazine hydrochloride and the chosen ketone/aldehyde in ethanol.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5,6-dimethylindole derivative.
-
| Reaction Step | Reactants | Reagents/Catalyst | Typical Yield (%) |
| Nitration | This compound | HNO₃, H₂SO₄ | 85-95 |
| Reduction | 3,4-Dimethyl-1-nitrobenzene | H₂, Raney Ni | >95[5] |
| Hydrazine Formation | 3,4-Dimethylaniline | 1. NaNO₂, HCl 2. Na₂S₂O₅, NaOH | 70-80 |
| Fischer Indole Synthesis | 3,4-Dimethylphenylhydrazine, Ketone/Aldehyde | Acid Catalyst (PPA, ZnCl₂, etc.) | 60-85 |
Synthesis of Coumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[7][8][9] To utilize this compound in this synthesis, it must first be converted to 3,4-dimethylphenol.
Experimental Protocols
Step 1: Demethylation of this compound to 3,4-Dimethylphenol
This is a standard demethylation of an aryl methyl ether.
-
Materials:
-
This compound
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Dichloromethane (for BBr₃) or Acetic acid (for HBr)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
-
Procedure (using BBr₃):
-
Dissolve this compound in dry dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide in dichloromethane dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethylphenol.
-
Step 2: Formylation of 3,4-Dimethylphenol (Vilsmeier-Haack or Duff Reaction)
This step introduces a formyl group ortho to the hydroxyl group to form the required salicylaldehyde (B1680747) derivative. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[10][11][12]
-
Materials:
-
3,4-Dimethylphenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium acetate (B1210297) solution
-
-
Procedure (Vilsmeier-Haack):
-
Cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of 3,4-dimethylphenol in DMF.
-
Heat the reaction mixture, for example, at 60-80 °C, for several hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a sodium acetate solution.
-
The product, 4,5-dimethyl-2-hydroxybenzaldehyde, will precipitate and can be collected by filtration and recrystallized.
-
Step 3: Pechmann Condensation to form a 6,7-Dimethylcoumarin Derivative
This protocol describes the final cyclization to form the coumarin ring.[7][8][9][13]
-
Materials:
-
4,5-Dimethyl-2-hydroxybenzaldehyde
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)
-
Ethanol
-
-
Procedure:
-
In a flask, mix 4,5-dimethyl-2-hydroxybenzaldehyde and the β-ketoester.
-
Cool the mixture in an ice bath and slowly add the acid catalyst with stirring.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating, depending on the catalyst used.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 6,7-dimethylcoumarin derivative.
-
| Reaction Step | Reactants | Reagents/Catalyst | Typical Yield (%) |
| Demethylation | This compound | BBr₃ or HBr/AcOH | 80-95 |
| Formylation | 3,4-Dimethylphenol | POCl₃, DMF | 60-75 |
| Pechmann Condensation | 4,5-Dimethyl-2-hydroxybenzaldehyde, β-ketoester | Acid Catalyst (H₂SO₄, etc.) | 75-90 |
Plausible Route to Benzofuran (B130515) Derivatives
While direct protocols for the synthesis of benzofurans from this compound were not identified in the literature search, a plausible synthetic route can be proposed based on established benzofuran syntheses. This would likely involve an initial Friedel-Crafts acylation of this compound, followed by further modifications and cyclization.
A potential synthetic pathway is outlined below:
Caption: A proposed synthetic route to benzofuran derivatives from this compound.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of various heterocyclic compounds. Through a series of well-established organic transformations, it can be efficiently converted into key precursors for the construction of indole and coumarin ring systems. The protocols provided herein offer a practical guide for the laboratory synthesis of these important heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. Further exploration of the reactivity of this compound and its derivatives is likely to unveil new synthetic routes to other novel heterocyclic structures.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Pechmann Condensation [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. benchchem.com [benchchem.com]
Techniques for Quantifying 3,4-Dimethylanisole in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,4-Dimethylanisole in complex mixtures. The methodologies described are primarily centered around Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Additionally, principles of High-Performance Liquid Chromatography (HPLC) are discussed as a complementary method.
Introduction
This compound is an aromatic organic compound that can be found in various complex matrices, including food and beverages, environmental samples, and as a potential impurity or metabolite in pharmaceutical preparations. Accurate quantification of this compound is crucial for quality control, safety assessment, and various research applications. This document outlines the necessary steps for reliable quantification, from sample preparation to data analysis, and provides expected performance characteristics for the described methods.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative data for the analysis of volatile aromatic compounds, which can be expected for a validated method for this compound. While specific data for this compound is not widely published in a single comprehensive study, the provided data for structurally similar compounds from validated methods offer a reliable benchmark.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Expected Value | Notes |
| **Linearity (R²) ** | > 0.995 | For a calibration curve spanning the expected concentration range. |
| Limit of Detection (LOD) | Analyte Dependent | Typically in the low µg/L to ng/L range, depending on the matrix and sample preparation. |
| Limit of Quantitation (LOQ) | Analyte Dependent | Generally, 3x the LOD, ensuring accurate and precise measurement. |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking a known concentration of the analyte into a blank matrix. |
| Precision (% RSD) | < 5% | Represents the relative standard deviation for replicate measurements. |
Note: The data presented in this table is a representative summary based on typical performance characteristics observed in validated GC-MS methods for volatile organic compounds and should be considered illustrative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.[1]
Table 2: Example Validation Data for Aroma Compounds in Wine by GC-MS/MS
| Compound | Linearity Range (µg/L) | R² | LOQ (µg/L) | LOD (µg/L) |
| Benzaldehyde | 0.1 - 500 | 0.992 | 0.01 | 0.005 |
| Eugenol | 0.1 - 500 | 0.995 | 0.05 | 0.01 |
| (E)-2-Nonenal | 0.1 - 500 | 0.998 | 0.01 | 0.005 |
Source: Adapted from a study on the quantitative analysis of aroma compounds in wine. This data for structurally related aromatic compounds provides a reference for the expected performance of a validated method for this compound.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Liquid Matrices by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in liquid samples such as beverages (e.g., wine, coffee) and water.[3][4]
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): 4-Methylanisole-d3 or a similar deuterated aromatic compound
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE-faced silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Preparation of Standards and Samples
-
Stock Solutions (1000 mg/L): Accurately weigh 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks and dissolve in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the this compound stock solution in a matrix similar to the sample (e.g., model wine: 12% ethanol (B145695) in water) to achieve concentrations ranging from the expected LOQ to the upper limit of the linear range.
-
Internal Standard Spiking Solution (e.g., 10 mg/L): Dilute the internal standard stock solution in methanol.
-
Sample Preparation:
-
Pipette 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known volume of the internal standard spiking solution to achieve a final concentration within the calibration range (e.g., 10 µL of a 10 mg/L solution for a final concentration of 10 µg/L).
-
Immediately seal the vial.
-
3. HS-SPME Procedure
-
Place the sealed vial in the autosampler of the GC-MS system.
-
Incubate the vial at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and inject it into the GC inlet for thermal desorption.
4. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 200 °C at 5 °C/min
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
SIM Ions for this compound: m/z 136 (quantifier), 121, 91 (qualifiers)
-
SIM Ions for Internal Standard (e.g., 4-Methylanisole-d3): m/z 125 (quantifier), 110 (qualifier)
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both this compound and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound in liquid samples that are compatible with direct injection or after a suitable extraction procedure.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Preparation of Standards and Samples
-
Stock Solution (1000 mg/L): Prepare as described in Protocol 1.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
For clear liquid samples, filter through a 0.45 µm syringe filter prior to injection.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.
-
3. HPLC Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., ~275 nm). A fluorescence detector can also be used for enhanced sensitivity if the compound is fluorescent.
-
4. Data Analysis and Quantification
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental Workflow for GC-MS Quantification.
Caption: Logical Relationship for Internal Standard Quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dimethylanisole synthesis. The primary focus is on the Williamson ether synthesis, a common and effective method for this transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the methylation of 3,4-dimethylphenol (B119073).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 3,4-dimethylphenol: The phenoxide, the active nucleophile, is not being formed in sufficient quantity. 2. Inactive methylating agent: The methyl iodide or dimethyl sulfate (B86663) has degraded. 3. Presence of water: Water will react with the strong base and can also hydrolyze the methylating agent. 4. Low reaction temperature: The reaction rate is too slow. | 1. Ensure a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used in an appropriate stoichiometric amount. Allow adequate time for the deprotonation to occur before adding the methylating agent. 2. Use a fresh, unopened bottle of the methylating agent or purify it before use. 3. Use anhydrous solvents and thoroughly dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Increase the reaction temperature, typically within the range of 50-100°C for Williamson ether synthesis.[1] |
| Formation of Significant Side Products | 1. C-alkylation: The methyl group attaches to the aromatic ring instead of the oxygen atom. This is a known side reaction with phenoxides. 2. Elimination reaction: If using a methylating agent prone to elimination, this can compete with the desired substitution. (Less common with methylating agents). | 1. Use a polar aprotic solvent like DMF or acetonitrile (B52724) to favor O-alkylation.[1] Temperature control is also crucial; higher temperatures can sometimes favor C-alkylation. 2. This is less of a concern with methyl iodide or dimethyl sulfate but ensure the use of a primary methylating agent to minimize this possibility. |
| Difficult Purification | 1. Presence of unreacted 3,4-dimethylphenol: Due to its similar properties, it can be challenging to separate from the product. 2. Formation of multiple byproducts: C-alkylation and other side reactions can lead to a complex mixture. | 1. After the reaction, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove the acidic unreacted phenol (B47542). 2. Utilize column chromatography for purification if simple extraction and distillation are insufficient. Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Williamson ether synthesis. This involves the deprotonation of 3,4-dimethylphenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form this compound.
Q2: How can I maximize the yield of this compound?
A2: To maximize the yield, it is crucial to:
-
Ensure anhydrous conditions: Use dry solvents and glassware, and consider running the reaction under an inert atmosphere.
-
Choose the right solvent: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they enhance the nucleophilicity of the phenoxide.[1]
-
Optimize the temperature: A typical range for Williamson ether synthesis is 50-100°C.[1] The optimal temperature should be determined experimentally.
-
Use a suitable base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective for deprotonating the phenol.
-
Control stoichiometry: A slight excess of the methylating agent can help drive the reaction to completion.
Q3: What are the common side reactions to be aware of?
A3: The primary side reaction of concern is C-alkylation, where the methyl group attaches to the aromatic ring of the phenoxide instead of the oxygen atom. This can lead to the formation of isomeric cresol (B1669610) derivatives. The choice of solvent and reaction temperature can influence the ratio of O-alkylation to C-alkylation.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3,4-dimethylphenol) and the appearance of the product (this compound).
Q5: What is the best way to purify the final product?
A5: Purification typically involves an aqueous workup to remove the base and any water-soluble byproducts. Washing the organic layer with a dilute base solution will remove unreacted 3,4-dimethylphenol. The crude product can then be purified by distillation under reduced pressure. If significant impurities are present, column chromatography may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound using Methyl Iodide
This protocol is adapted from a similar procedure for the methylation of a substituted phenol.
Materials:
-
3,4-Dimethylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Preparation of the phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3,4-dimethylphenol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Methylation: Add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining NaH by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by distillation under reduced pressure.
Protocol 2: Synthesis of this compound using Dimethyl Sulfate
This protocol is adapted from the synthesis of anisole.
Materials:
-
3,4-Dimethylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Deionized water
-
Benzene (B151609) or Toluene
-
Calcium chloride (CaCl₂)
Procedure:
-
Preparation of the phenoxide: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve sodium hydroxide (1.0 eq) in water and add 3,4-dimethylphenol (1.0 eq). Stir until a homogeneous solution is formed.
-
Methylation: Cool the solution to 10°C and add dimethyl sulfate (1.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 30°C.
-
After the addition is complete, warm the mixture to 40°C for 30 minutes, and then heat to reflux for another 30 minutes.
-
Workup: Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with benzene or toluene.
-
Combine the organic layers, wash with water, and then wash with a 10% NaOH solution to remove any unreacted phenol.
-
Wash again with water until the washings are neutral.
-
Purification: Dry the organic layer over anhydrous calcium chloride. Distill the solvent and then distill the this compound under reduced pressure.
Data Presentation
Table 1: Factors Affecting Yield in the Williamson Ether Synthesis of this compound
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Stronger base (e.g., NaH) vs. Weaker base (e.g., K₂CO₃) | Stronger bases generally lead to higher yields. | Ensures complete and rapid deprotonation of the phenol to form the reactive phenoxide nucleophile. |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) vs. Polar Protic (e.g., Ethanol) | Polar aprotic solvents typically provide higher yields.[1] | Polar aprotic solvents solvate the cation but not the phenoxide anion, increasing its nucleophilicity. Protic solvents can hydrogen bond with the phenoxide, reducing its reactivity. |
| Temperature | 50-100°C vs. Room Temperature | Higher temperatures (within the optimal range) increase the reaction rate and generally improve yield.[1] | Provides sufficient activation energy for the SN2 reaction. However, excessively high temperatures can promote side reactions. |
| Water Content | Anhydrous vs. Non-anhydrous conditions | Anhydrous conditions are critical for high yields. | Water reacts with the strong base, reducing its effectiveness, and can also hydrolyze the methylating agent. |
| Methylating Agent | Methyl iodide vs. Dimethyl sulfate | Both are effective. Methyl iodide is generally more reactive, but dimethyl sulfate is less expensive and has a higher boiling point. | The choice may depend on cost, safety considerations, and desired reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in this compound synthesis.
References
Technical Support Center: Purification of Crude 3,4-Dimethylanisole
Welcome to the Technical Support Center for the purification of crude 3,4-Dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities originating from the Williamson ether synthesis of this compound from 3,4-dimethylphenol (B119073) and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) include:
-
Unreacted 3,4-dimethylphenol: Due to incomplete reaction.
-
Unreacted methylating agent: If used in excess.
-
Side-products: While less common with methylation, side reactions can occur. For instance, if the reaction temperature is too high, C-alkylation of the phenol (B47542) is a possibility, leading to the formation of methylated phenol isomers.[1]
-
Solvent residues: Depending on the solvent used for the reaction and work-up (e.g., DMF, DMSO, acetone).[2]
Q2: My purified this compound is discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized phenolic impurities. Phenols are susceptible to air oxidation, which can form colored byproducts. To remove these, a wash with a dilute aqueous base solution (e.g., 1-5% NaOH) during the work-up is effective. The basic wash will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that can be separated in the aqueous layer.[3][4]
Q3: I am having trouble separating this compound from the starting material, 3,4-dimethylphenol, by distillation. Why is this and what should I do?
A3: While their boiling points are different (this compound: ~200-201°C; 3,4-dimethylphenol: ~225°C), they can be difficult to separate completely by simple distillation if the phenol is present in a significant amount. A fractional distillation with a column that allows for multiple theoretical plates will provide better separation.[5] Alternatively, a chemical work-up prior to distillation is highly recommended. Washing the crude product with a dilute base will remove the majority of the unreacted phenol, making the subsequent distillation much more effective.[3][4]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a purification technique for solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a suitable primary purification method. However, if you are working with a solid derivative of this compound, then recrystallization would be an appropriate technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Before purification, ensure the synthesis reaction has gone to completion by monitoring with TLC or GC. If starting material is still present, consider extending the reaction time or optimizing the reaction conditions. |
| Loss of Product During Aqueous Work-up | If emulsions form during extraction, it can lead to poor separation and loss of product. To break emulsions, add a small amount of brine (saturated NaCl solution). Avoid vigorous shaking; gentle inversions of the separatory funnel are usually sufficient.[3] |
| Product Co-distills with Solvent | Ensure the solvent used for extraction (e.g., diethyl ether, ethyl acetate) is thoroughly removed by rotary evaporation before distillation.[2] |
| Decomposition During Distillation | Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition. If you suspect this is an issue, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[5] |
| Improper Column Chromatography Technique | If using flash chromatography, ensure the column is packed correctly and the appropriate solvent system is used to achieve good separation. A poorly packed column or an incorrect eluent can lead to broad fractions and poor recovery of the pure product.[6] |
Product Contamination After Purification
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Phenolic Impurities | If your purified product is still contaminated with 3,4-dimethylphenol (can be checked by IR or NMR spectroscopy), the basic wash may have been insufficient. Repeat the wash with a dilute NaOH solution, ensuring thorough mixing of the layers. |
| Water Contamination | The presence of water can be an issue if the organic layer was not properly dried before distillation. Use a sufficient amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and ensure the organic solution is clear before filtering and concentrating. |
| Co-elution During Chromatography | If impurities are co-eluting with your product during column chromatography, the solvent system needs to be optimized. Try a less polar eluent system to increase the separation between your product and the impurities on the silica (B1680970) gel. Gradient elution, where the polarity of the eluent is gradually increased, can also be effective.[6] |
Experimental Protocols
Work-up Procedure for Crude this compound from Williamson Ether Synthesis
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous NaOH solution to remove unreacted 3,4-dimethylphenol.[4] Separate the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
Purification by Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is dry and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Begin stirring and slowly reduce the pressure using a vacuum pump.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
Once the distillation is complete, cool the system to room temperature before venting to atmospheric pressure.
Purification by Flash Column Chromatography
-
Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives your this compound an Rf value of approximately 0.25-0.35. A good starting point for a relatively nonpolar compound like this would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1 hexanes:ethyl acetate).[7]
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute and Collect Fractions: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The following tables provide representative data for the purification of substituted anisoles. Note that specific yields and purities will vary depending on the reaction scale and the efficiency of the purification.
Table 1: Representative Data for Purification of a Substituted Anisole (B1667542)
| Purification Method | Starting Purity (by GC) | Final Purity (by GC) | Recovery Yield |
| Fractional Vacuum Distillation | ~85% | >99% | 80-90% |
| Flash Column Chromatography | ~85% | >99% | 75-85% |
Note: This data is illustrative for a typical substituted anisole and may not be specific to this compound.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for low yield in this compound purification.
References
- 1. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
Common side products in 3,4-Dimethylanisole reactions and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 3,4-dimethylanisole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for electrophilic aromatic substitution?
The aromatic ring of this compound contains a strongly activating methoxy (B1213986) group (-OCH₃) and two moderately activating methyl groups (-CH₃). Both are ortho, para-directing. The methoxy group at position 1 is the more powerful activating group and will primarily direct incoming electrophiles. The available positions for substitution are C2, C5, and C6. Due to steric hindrance from the adjacent methyl group at C3, substitution at the C2 position is generally disfavored. Therefore, electrophilic attack predominantly occurs at the C5 and C6 positions.
Q2: How can I minimize the formation of multiple substitution products (e.g., dinitration, dibromination)?
Over-substitution is a common side reaction when working with highly activated aromatic compounds like this compound. To favor mono-substitution, consider the following strategies:
-
Control Reaction Temperature: Many electrophilic aromatic substitution reactions are exothermic. Maintaining a low reaction temperature (e.g., 0-5 °C) can help control the reaction rate and reduce the likelihood of multiple substitutions.[1]
-
Slow Reagent Addition: Adding the electrophilic reagent dropwise to the solution of this compound ensures that the electrophile is consumed as it is added, preventing a high concentration that could lead to further reaction with the mono-substituted product.[1]
-
Use of Milder Reagents: Employing less reactive electrophilic reagents can enhance selectivity for mono-substitution.
-
Stoichiometry Control: Using a stoichiometric amount or a slight excess of the limiting reagent (often the electrophile) can help prevent over-reaction.
Troubleshooting Guides
Nitration Reactions
Problem: Formation of multiple nitro-isomers and over-nitration products.
Common Side Products:
-
Isomeric Mono-nitro Products: 4,5-dimethyl-2-nitroanisole and 3,4-dimethyl-2-nitroanisole.
-
Di-nitro Products: e.g., 4,5-dimethyl-2,6-dinitroanisole.
Avoidance Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Controlled Nitrating Agent Addition | Dissolve this compound in a suitable solvent (e.g., acetic anhydride). Cool the mixture to 0°C in an ice bath. Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 5°C. | Favors mono-nitration by maintaining a low concentration of the nitronium ion (NO₂⁺). |
| Use of Milder Nitrating Agents | Utilize reagents such as copper(II) nitrate (B79036) in acetic anhydride (B1165640). Dissolve this compound and a slight molar excess of copper(II) nitrate in acetic anhydride at room temperature. Stir for several hours while monitoring the reaction progress by TLC or GC. | Milder conditions reduce the reactivity of the nitrating species, leading to higher selectivity for mono-nitration. |
| Temperature Management | Maintain strict temperature control throughout the reaction using a cryostat or a well-maintained ice-salt bath. Quench the reaction by pouring it over crushed ice once the starting material is consumed. | Minimizes the rate of secondary nitration reactions, which have a higher activation energy. |
Representative Data on Regioselectivity of Mononitration:
| Nitrating Agent | Temperature (°C) | Solvent | Major Isomer | Minor Isomer(s) | Di-nitro Products (%) |
| HNO₃/H₂SO₄ | 0-5 | Acetic Anhydride | 4,5-Dimethyl-2-nitroanisole (~60%) | 3,4-Dimethyl-2-nitroanisole (~30%) | ~10% |
| Cu(NO₃)₂ | 25 | Acetic Anhydride | 4,5-Dimethyl-2-nitroanisole (~75%) | 3,4-Dimethyl-2-nitroanisole (~20%) | <5% |
Bromination Reactions
Problem: Formation of di- and poly-brominated products, and potential for side-chain bromination.
Common Side Products:
-
Di-bromo Products: e.g., 2,6-dibromo-3,4-dimethylanisole.
-
Side-chain Bromination: Bromination of one of the methyl groups.
Avoidance Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Regiospecific Nuclear Bromination | Use N-Bromosuccinimide (NBS) in acetonitrile (B52724). Dissolve this compound in acetonitrile at room temperature. Add a stoichiometric amount of NBS and stir. The reaction is often complete within 30-60 minutes.[2] | This method is highly regioselective for nuclear bromination on activated aromatic rings and avoids side-chain bromination.[2] |
| Avoidance of Radical Initiators | When using reagents like Br₂, ensure the reaction is performed in the dark and in the absence of radical initiators (e.g., UV light, peroxides) to prevent side-chain bromination. | Minimizes the formation of benzylic bromide side products. |
| Control of Stoichiometry | Use a 1:1 molar ratio of this compound to the brominating agent to favor mono-bromination. | Reduces the incidence of di- and poly-bromination. |
Representative Data on Regioselectivity of Monobromination:
| Brominating Agent | Solvent | Temperature (°C) | Major Product | Di-bromo Products (%) | Side-chain Bromination (%) |
| NBS | Acetonitrile | 25 | 2-Bromo-3,4-dimethylanisole (>95%) | <5% | Not detected |
| Br₂ | Acetic Acid | 25 | 2-Bromo-3,4-dimethylanisole (~80%) | ~15% | <5% (in the dark) |
Friedel-Crafts Acylation
Problem: Polyacylation and potential for demethylation of the methoxy group with strong Lewis acids.
Common Side Products:
-
Di-acylated Products.
-
3,4-Dimethylphenol: Resulting from demethylation.
Avoidance Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Milder Lewis Acids | Employ milder Lewis acids such as FeCl₃ or ZnCl₂ instead of AlCl₃. For highly activated substrates, metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) in ionic liquids can be effective. | Reduces the likelihood of demethylation of the methoxy group. |
| Use of Acyl Anhydrides | Use an acyl anhydride instead of an acyl chloride. The reaction may be slower but can offer better control. | Less reactive acylating agent can improve selectivity. |
| Control of Reaction Conditions | Add the Lewis acid portion-wise to a cooled solution of this compound and the acylating agent. Maintain a low temperature throughout the addition. | Helps to control the exothermic reaction and prevent side reactions. |
Representative Data on Regioselectivity of Acylation:
| Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Major Product | Di-acylated Products (%) |
| AlCl₃ | Acetyl Chloride | CS₂ | 0 | 2-Acetyl-3,4-dimethylanisole (~70%) | ~20% |
| FeCl₃ | Acetyl Chloride | CH₂Cl₂ | 0 | 2-Acetyl-3,4-dimethylanisole (~85%) | <10% |
| Sc(OTf)₃ | Acetic Anhydride | [bmim][BF₄] | 25 | 2-Acetyl-3,4-dimethylanisole (>90%) | <5% |
Visualizations
Caption: General pathway for electrophilic substitution on this compound.
Caption: A logical workflow for troubleshooting undesired outcomes.
References
Stability issues of 3,4-Dimethylanisole under different reaction conditions
Welcome to the Technical Support Center for 3,4-Dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to help you anticipate and address challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable aromatic ether under standard laboratory conditions (ambient temperature and pressure, neutral pH, and protection from light). It is a clear, colorless liquid that can be stored in a cool, dry, and well-ventilated area.[1] However, its stability can be compromised under specific reaction conditions, such as high temperatures, strong acids, or in the presence of strong oxidizing agents.
Q2: How should I properly store this compound?
A2: To ensure its stability and purity, this compound should be stored in a tightly sealed container, away from heat, light, and incompatible materials such as strong oxidizing agents. Storage at ambient or refrigerated temperatures is generally recommended.
Q3: Is this compound stable in the presence of bases?
A3: Yes, the ether linkage in this compound is generally stable and unreactive towards both weak and strong bases.
Q4: Can I anticipate the potential degradation products of this compound?
A4: Yes, based on the reactivity of the anisole (B1667542) functional group and the dimethyl-substituted aromatic ring, potential degradation products can be predicted. Under strong acidic conditions, cleavage of the ether bond can lead to 3,4-dimethylphenol (B119073) and methyl halides. Thermal decomposition may result in the formation of 3,4-dimethylphenol and methane, and at higher temperatures, rearrangement products. Oxidation can lead to various products, including carboxylic acids from the oxidation of the methyl groups, and potentially quinone-type structures from oxidation of the aromatic ring.
Troubleshooting Guide
Issue 1: Unexpected side products or low yield in reactions involving acidic conditions.
-
Possible Cause: Cleavage of the ether linkage. The methoxy (B1213986) group in this compound can be cleaved by strong acids, particularly Lewis acids like AlCl₃ or strong protic acids like HBr and HI, to form 3,4-dimethylphenol.[2] This is a common side reaction in processes like Friedel-Crafts reactions.
-
Troubleshooting Steps:
-
Choice of Acid: If possible, use a milder Lewis acid or a protic acid that is less prone to ether cleavage.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the cleavage reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation.
-
Alternative Synthetic Routes: Consider a synthetic strategy that avoids the use of strong acids in the presence of the anisole moiety.
-
Issue 2: Polymerization or formation of complex mixtures at elevated temperatures.
-
Possible Cause: Thermal decomposition. At high temperatures, anisole derivatives can undergo homolytic cleavage of the O–CH₃ bond to form a phenoxy radical and a methyl radical.[3] These reactive radical species can initiate polymerization or lead to a variety of side products.
-
Troubleshooting Steps:
-
Temperature Optimization: Determine the optimal reaction temperature by running small-scale experiments at various temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor may help to suppress polymerization.
-
Issue 3: Over-reaction or formation of multiple isomers during electrophilic aromatic substitution.
-
Possible Cause: High reactivity of the aromatic ring. The methoxy and methyl groups are both activating, ortho-, para-directing groups, making the aromatic ring of this compound highly susceptible to electrophilic attack. This can lead to polysubstitution or a mixture of isomers.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use less reactive electrophiles and milder catalysts.
-
Control of Stoichiometry: Carefully control the stoichiometry of the electrophile to favor monosubstitution.
-
Temperature Control: Run the reaction at a lower temperature to increase selectivity.
-
Issue 4: Unwanted oxidation of the methyl groups or the aromatic ring.
-
Possible Cause: this compound is susceptible to oxidation, particularly at the benzylic positions of the methyl groups, when strong oxidizing agents are used.[4] The electron-rich aromatic ring can also be oxidized.
-
Troubleshooting Steps:
-
Choice of Oxidant: Select a milder and more selective oxidizing agent if the goal is not to oxidize the anisole derivative.
-
Protection of Functional Groups: If the oxidation of other parts of the molecule is desired, consider protecting the anisole moiety or choosing a synthetic route where the anisole is introduced after the oxidation step.
-
Data on Stability and Reactivity
Table 1: Summary of Stability of this compound under Various Conditions
| Condition | Stability | Potential Degradation/Side Products | Notes |
| Acidic (Strong Protic/Lewis Acids) | Unstable | 3,4-Dimethylphenol, Methyl Halides | Ether cleavage is a significant side reaction, especially with AlCl₃, HBr, and HI.[2] |
| Basic | Stable | None | Ethers are generally unreactive towards bases. |
| Thermal (High Temperature) | Unstable | 3,4-Dimethylphenol, Methane, Char | Decomposition typically begins with the cleavage of the O-CH₃ bond.[3] |
| Oxidative (e.g., KMnO₄) | Unstable | 4-Methoxy-1,2-benzenedicarboxylic acid, Ring-opened products | The methyl groups are readily oxidized to carboxylic acids. The aromatic ring can also be cleaved under harsh conditions.[4] |
| Reductive (e.g., Birch Reduction) | Reactive | 1-Methoxy-3,4-dimethyl-1,4-cyclohexadiene | The aromatic ring is reduced to a non-conjugated diene.[5][6][7] |
| Photochemical (UV Light) | Potentially Unstable | Photo-oxidation and rearrangement products | Anisole derivatives can be susceptible to photodegradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
This protocol outlines a method to evaluate the thermal stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products.
-
Sample Preparation: Place a known amount of this compound (e.g., 10 mg) into a small, sealed glass vial under an inert atmosphere (e.g., nitrogen).
-
Heating: Heat the vial in a temperature-controlled oven or heating block at a series of temperatures (e.g., 150 °C, 200 °C, 250 °C) for a defined period (e.g., 1, 4, and 24 hours).
-
Sample Analysis: After cooling to room temperature, dissolve the sample in a suitable solvent (e.g., dichloromethane). Analyze the sample by GC-MS to identify and quantify any degradation products.
-
Data Interpretation: Compare the chromatograms of the heated samples to a control sample kept at room temperature. The appearance of new peaks indicates thermal decomposition.
Protocol 2: Assessing Stability under Acidic Conditions
This protocol describes a method to test the stability of this compound in the presence of a Lewis acid.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in a dry, inert solvent (e.g., dichloromethane).
-
Addition of Acid: Add a stoichiometric amount of a Lewis acid (e.g., AlCl₃) at 0 °C.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and quenching them with water.
-
Analysis: Extract the organic components from the quenched aliquots and analyze by GC-MS or HPLC to determine the extent of ether cleavage to 3,4-dimethylphenol.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Birch reduction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions of 3,4-Dimethylanisole
Welcome to the technical support center for optimizing chemical reactions involving 3,4-Dimethylanisole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and modification of this compound, providing practical solutions and preventative measures.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto electron-rich aromatic rings like this compound, typically using a Vilsmeier reagent prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
Frequently Asked Questions (FAQs):
-
Q1: What is the Vilsmeier reagent and how is it prepared? The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[4] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent decomposition.[4]
-
Q2: My Vilsmeier-Haack reaction is giving a low yield or not working at all. What are the possible causes? Several factors can contribute to low yields. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere, as the Vilsmeier reagent is highly sensitive to moisture.[4][5] The reactivity of the substrate is also key; while this compound is activated, insufficient reaction time or temperature may lead to incomplete conversion.[6] Finally, confirm the purity and freshness of your reagents, particularly POCl₃.[4]
-
Q3: I am observing the formation of a dark, tarry residue in my reaction. What could be the cause? Tarry residues often result from overheating the reaction mixture or using an excessive amount of the Vilsmeier reagent.[4] It is crucial to maintain careful temperature control, especially during the exothermic formation of the Vilsmeier reagent and the subsequent formylation. Performing the aqueous work-up at low temperatures, for example, by pouring the reaction mixture onto crushed ice, can also help minimize side reactions.[4]
-
Q4: How can I effectively monitor the progress of the reaction? Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[4] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material and the formation of the product.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Moisture in reagents or glassware. | Flame-dry or oven-dry all glassware. Use anhydrous solvents and fresh, high-purity reagents.[4][5] |
| Insufficiently reactive substrate. | For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[4] | |
| Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a gradual increase in temperature (e.g., to 70-80 °C).[4] | |
| Formation of Side Products | Over-reaction or di-formylation. | Use a stoichiometric amount of the formylating agent.[6] |
| Reaction with solvent or impurities. | Use a non-reactive, anhydrous solvent.[6] | |
| Difficult Purification | Co-elution of the product with byproducts. | Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃) to remove acidic byproducts before column chromatography.[6] |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. |
Bromination
Electrophilic bromination of this compound can be achieved using various brominating agents. The methoxy (B1213986) and methyl groups are ortho-, para-directing, making the regioselectivity of the reaction a key consideration.
Frequently Asked Questions (FAQs):
-
Q1: What are the common reagents for the bromination of this compound? Common brominating agents include molecular bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) or acetic acid, and N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724) (CH₃CN), which can offer higher regioselectivity.[7][8]
-
Q2: How can I control the regioselectivity of the bromination? The directing effects of the methoxy and methyl groups will influence the position of bromination. To achieve higher selectivity, using milder brominating agents like NBS can be advantageous.[8] The choice of solvent can also play a role, with polar solvents sometimes favoring specific isomers.[8]
-
Q3: My bromination reaction is producing multiple products. How can I improve the selectivity for the desired isomer? Lowering the reaction temperature can often improve selectivity by reducing the rate of competing side reactions. Additionally, a slow, dropwise addition of the brominating agent can help to maintain a low concentration of the electrophile, which can favor the formation of the thermodynamically preferred product.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature, while monitoring for side product formation. |
| Decomposition of starting material or product. | Use milder reaction conditions, such as lower temperatures and a less reactive brominating agent. | |
| Formation of Multiple Isomers | Strong reaction conditions. | Lower the reaction temperature and add the brominating agent slowly. Consider using a milder brominating agent like NBS.[8] |
| Over-bromination (Di- or Tri-bromination) | Excess brominating agent. | Use a stoichiometric amount of the brominating agent or slightly less. Monitor the reaction closely by TLC or GC to stop it once the desired mono-brominated product is maximized. |
Nitration
The nitration of this compound introduces a nitro group onto the aromatic ring, a key step in the synthesis of many pharmaceutical intermediates.
Frequently Asked Questions (FAQs):
-
Q1: What are the standard conditions for the nitration of an activated aromatic ring like this compound? A common method for nitration is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[9] The sulfuric acid acts as a catalyst and a dehydrating agent to form the nitronium ion (NO₂⁺), which is the active electrophile.[9]
-
Q2: The nitration reaction is very exothermic and difficult to control. What are the best practices for safety and control? It is crucial to perform the reaction at low temperatures, typically in an ice bath (0-5 °C). The nitric acid should be added slowly and dropwise to the sulfuric acid and substrate mixture with vigorous stirring to ensure efficient heat dissipation. A reaction that is too vigorous can lead to the formation of unwanted byproducts and poses a significant safety hazard.
-
Q3: I am getting a mixture of ortho and para isomers. How can I favor the formation of a specific isomer? The regioselectivity of nitration is influenced by the directing effects of the existing substituents. While a mixture is often obtained, the reaction conditions can sometimes be tuned. For instance, the choice of nitrating agent and solvent can influence the isomer ratio. In some cases, steric hindrance from the methyl groups may favor nitration at less hindered positions.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Runaway Reaction | Poor temperature control. | Add the nitrating agent slowly and dropwise at low temperatures (0-5 °C) with efficient stirring. Ensure the cooling bath is adequate for the scale of the reaction. |
| Low Yield | Incomplete nitration. | Allow the reaction to stir for a longer period at low temperature, or cautiously allow it to warm to room temperature after the addition of the nitrating agent is complete. |
| Oxidation of the substrate. | Avoid excessively high temperatures and the use of overly harsh nitrating conditions. | |
| Formation of Oxidized Byproducts | Strong oxidizing conditions. | Use the minimum necessary amount of nitric acid and maintain a low reaction temperature. |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, a fundamental C-C bond-forming reaction.
Frequently Asked Questions (FAQs):
-
Q1: What are the typical catalysts for the Friedel-Crafts acylation of this compound? A Lewis acid catalyst is required for Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a common and effective catalyst.[10] Other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.
-
Q2: My Friedel-Crafts acylation reaction is not proceeding. What are some common reasons for failure? The most common cause of failure is the deactivation of the Lewis acid catalyst by moisture. It is imperative to use anhydrous conditions, including dry solvents and reagents, and to protect the reaction from atmospheric moisture. The acylating agent (e.g., an acyl chloride or anhydride) should also be of high purity.
-
Q3: The work-up of my Friedel-Crafts reaction is problematic, often forming emulsions. How can I improve this? The work-up typically involves quenching the reaction with ice and hydrochloric acid to decompose the aluminum chloride complex.[11] To avoid emulsions, ensure vigorous stirring during the quench and consider adding more organic solvent or brine to aid in phase separation.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Deactivated catalyst due to moisture. | Ensure all reagents, solvents, and glassware are rigorously dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Low Yield | Insufficient catalyst or reaction time. | Use a stoichiometric amount of the Lewis acid catalyst. Monitor the reaction by TLC and allow it to proceed to completion. |
| Deactivation of the aromatic ring. | While this compound is activated, ensure no deactivating functional groups are present on the substrate. | |
| Formation of Isomers | High reaction temperature. | Perform the reaction at a lower temperature to improve regioselectivity. |
Data Summary Tables
The following tables summarize typical reaction conditions for key transformations of this compound and related compounds. Note that optimal conditions may vary depending on the specific substrate and desired product.
Table 1: Vilsmeier-Haack Formylation of Activated Arenes
| Parameter | Condition | Notes |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Typically prepared in situ. |
| Temperature | 0 °C to 80 °C | Initial reagent formation at 0 °C, reaction temperature may be elevated.[4] |
| Pressure | Atmospheric | |
| Solvent | DMF (acts as reagent and solvent) | Anhydrous DMF is crucial.[5] |
| Typical Yield | Moderate to High | Highly dependent on substrate and reaction conditions. |
Table 2: Bromination of Dimethylanisoles
| Parameter | Condition | Notes |
| Brominating Agent | Br₂ in CCl₄ or NBS in CH₃CN | NBS can offer better regioselectivity.[7][8] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity.[7] |
| Pressure | Atmospheric | |
| Solvent | Carbon Tetrachloride, Acetonitrile | Choice of solvent can influence the reaction outcome.[7][8] |
| Typical Yield | High | Often quantitative for activated systems.[7] |
Table 3: Nitration of Activated Arenes
| Parameter | Condition | Notes |
| Nitrating Agent | HNO₃ / H₂SO₄ | A standard and effective nitrating mixture.[9] |
| Temperature | 0 °C to 5 °C | Strict temperature control is essential for safety and selectivity. |
| Pressure | Atmospheric | |
| Solvent | H₂SO₄ (acts as solvent and catalyst) | |
| Typical Yield | Moderate to High | Can be affected by side reactions like oxidation. |
Table 4: Friedel-Crafts Acylation of Anisoles
| Parameter | Condition | Notes |
| Acylating Agent | Acyl Chloride or Anhydride | |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | A stoichiometric amount of Lewis acid is often required. |
| Temperature | 0 °C to 80 °C | Temperature can influence reaction rate and selectivity. |
| Pressure | Atmospheric | |
| Solvent | Dichloromethane, Carbon Disulfide | Anhydrous solvents are necessary. |
| Typical Yield | Good to Excellent | Highly effective for activated aromatic compounds. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate (B1210297).[12]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Bromination of this compound with Bromine (Adapted from the bromination of 3,5-dimethylanisole[7])
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in carbon tetrachloride (CCl₄).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1 equivalent) in CCl₄. Add this solution dropwise to the cooled solution of this compound over a period of 1-3 hours using an addition funnel.
-
Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Quenching: Quench the reaction by adding a 3% aqueous solution of sodium hydroxide (B78521) (NaOH) or a saturated solution of sodium thiosulfate (B1220275) to consume any unreacted bromine.
-
Extraction: Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the brominated product. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizing Workflows and Pathways
Vilsmeier-Haack Reaction Workflow
Caption: General experimental workflow for the Vilsmeier-Haack formylation.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack reaction [chemeurope.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak broadening of 3,4-Dimethylanisole in GC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 3,4-Dimethylanisole, with a specific focus on addressing peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the typical GC parameters for analyzing this compound?
While the optimal parameters depend on the specific instrument and column, a starting point for method development can be derived from general GC practices for aromatic compounds.
Table 1: Example GC Method Parameters for this compound Analysis
| Parameter | Example Value |
| GC System | Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | e.g., Rtx®-35ms, 30 m × 0.25 mm ID × 0.5 µm df (Crossbond® 35% diphenyl/ 65% dimethyl polysiloxane)[1] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split or Splitless (depending on concentration) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)[2] |
| Oven Program | 90 °C (hold 1 min), ramp at 25 °C/min to 280 °C (hold 4 min)[2] |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
Q2: My this compound peak is broad. What are the potential causes?
Peak broadening in GC can stem from several factors, categorized as chromatographic, instrumental, or method-related issues.[3][4]
Table 2: Common Causes of Peak Broadening
| Category | Potential Cause |
| Chromatographic | Column Contamination: Accumulation of non-volatile residues on the column.[5] |
| Column Degradation: Damage to the stationary phase from excessive temperatures, oxygen exposure, or chemical attack.[5][6] | |
| Poor Column Cut: Jagged or uneven column ends can distort peak shape.[7] | |
| Instrumental | Dead Volume: Extra-column volume in fittings, connections, or the detector can cause band broadening.[3][4] |
| Injector Problems: Leaks, incorrect installation of the column in the inlet, or a contaminated liner.[8][9] | |
| Detector Issues: Contamination or incorrect gas flow rates can affect peak shape.[10] | |
| Method-Related | Sub-optimal Flow Rate: A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks.[3][11] |
| Incorrect Temperature Program: A slow temperature ramp can increase the residence time of the analyte on the column, causing band broadening.[8] | |
| Improper Injection Technique: A slow injection or an excessively long splitless hold time can broaden the initial sample band.[8][12] | |
| Column Overload: Injecting too much sample can lead to peak fronting, a form of peak broadening.[7][13] | |
| Solvent Effects: Mismatch between the sample solvent and the stationary phase polarity can cause peak distortion.[14] |
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Broadening
This guide provides a logical workflow to identify and resolve the cause of peak broadening for this compound.
References
- 1. rsc.org [rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. GC Troubleshooting—Broad Peaks [restek.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Resolving Co-elution of 3,4-Dimethylanisole Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution problems with 3,4-Dimethylanisole and its isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the co-elution of this compound with its isomers?
A1: The co-elution of this compound and its isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dimethylanisole) is a frequent analytical challenge due to their structural similarity, which results in very close physicochemical properties such as boiling point and polarity. The primary factors contributing to co-elution are:
-
Inadequate Stationary Phase Selectivity: The gas chromatography (GC) or liquid chromatography (LC) column's stationary phase may not possess the chemical properties required to differentiate between the subtle structural differences of the isomers. For non-polar compounds like dimethylanisole isomers, standard non-polar columns may not provide sufficient resolution.
-
Suboptimal Temperature Program (in GC): A temperature ramp that is too rapid will not allow for adequate interaction between the isomers and the stationary phase, leading to poor separation.[1] Conversely, an initial temperature that is too high can cause the analytes to move through the column too quickly without proper partitioning.
-
Incorrect Mobile Phase Composition (in LC): In liquid chromatography, the composition of the mobile phase is critical for achieving separation. An inappropriate solvent mixture or gradient may not create a large enough difference in the retention times of the isomers.
-
Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very similar retention characteristics. This can be due to the column being too short, having too large of an internal diameter, or degradation of the stationary phase.
Q2: How can I confirm that I am observing co-elution of dimethylanisole isomers?
A2: Confirming co-elution is a critical first step. Here are some methods to diagnose this issue:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A perfectly symmetrical peak can still contain co-eluting compounds, but asymmetry is a strong indicator.[2]
-
Mass Spectrometry (MS) Detector Analysis: If you are using a GC-MS or LC-MS system, you can analyze the mass spectra across the peak.
-
Examine Mass Spectra: Acquire mass spectra at different points of the chromatographic peak (beginning, apex, and end). If the ion ratios or the overall mass spectrum changes across the peak, it indicates the presence of more than one compound.
-
Extracted Ion Chromatograms (EICs): While isomers have the same molecular weight, their fragmentation patterns in MS might have subtle differences in the relative abundances of fragment ions. Creating EICs for specific fragment ions may reveal the presence of multiple, unresolved peaks.
-
Q3: Which type of GC column is most effective for separating aromatic isomers like dimethylanisoles?
A3: For the separation of aromatic isomers, selecting a column with high selectivity is crucial. While standard non-polar phases like 100% dimethylpolysiloxane may not be sufficient, consider the following types of stationary phases:
-
Mid-to-High Polarity Phases: Columns with a higher phenyl content (e.g., 50% phenyl-polysiloxane) or cyanopropyl-based phases can offer different selectivity through pi-pi and dipole-dipole interactions with the aromatic ring of the analytes.
-
Specialty Phases:
-
Cyclodextrin-based columns: These are known for their excellent ability to separate positional and geometric isomers based on their shape and fit within the cyclodextrin (B1172386) cavity.
-
Liquid crystalline phases: These phases provide high shape selectivity for aromatic isomers.
-
Calixarene-based phases: These macrocyclic compounds can form inclusion complexes with analytes, offering unique selectivity for isomers.
-
Troubleshooting Guides
This section provides a systematic approach to resolving co-elution problems with this compound isomers.
Guide 1: Gas Chromatography (GC) Method Optimization
Problem: Poor resolution or complete co-elution of this compound and its isomers on a GC system.
Troubleshooting Workflow for GC Co-elution
Caption: A logical workflow for troubleshooting co-elution in GC.
Step-by-Step Troubleshooting:
-
Evaluate the GC Column:
-
Question: Are you using a standard non-polar column (e.g., DB-1, HP-5)?
-
Action: While these are good starting points, they often lack the selectivity for closely related isomers. Proceed with optimizing the temperature program, but be prepared to switch to a more selective column.
-
-
Optimize the Temperature Program:
-
Decrease the Temperature Ramp Rate: A slower ramp rate (e.g., 2-5 °C/min) allows for more interaction between the analytes and the stationary phase, which can significantly improve separation.[1]
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution of early eluting isomers.
-
Introduce an Isothermal Hold: If two isomers are eluting very closely, you can introduce a period of constant temperature (isothermal hold) just before their elution to enhance their separation.
-
-
Adjust the Carrier Gas Flow Rate:
-
Action: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter and carrier gas type (Helium, Hydrogen, or Nitrogen). A flow rate that is too high or too low will reduce column efficiency and, consequently, resolution.
-
-
Change the GC Column:
-
Action: If the above steps do not resolve the co-elution, changing the stationary phase is the next logical step.
-
Recommendation: Select a column with a different selectivity, such as a 50% phenyl-polysiloxane, a cyanopropyl-based phase, or a cyclodextrin-based chiral column.
-
Guide 2: High-Performance Liquid Chromatography (HPLC) Method Optimization
Problem: Co-elution of this compound isomers in an HPLC system.
Troubleshooting Workflow for HPLC Co-elution
Caption: A logical workflow for troubleshooting co-elution in HPLC.
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower gradient (a slower increase in the percentage of the organic solvent) provides more time for the isomers to interact differently with the stationary phase, which can improve their separation.
-
Introduce Isocratic Holds: An isocratic hold at a specific mobile phase composition just before the elution of the isomers can enhance resolution.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile (B52724) as the organic modifier in your mobile phase, try switching to methanol, or vice versa. These solvents have different properties and can alter the selectivity of the separation, potentially changing the elution order of the isomers.
-
-
Change the HPLC Column:
-
Action: If optimizing the mobile phase is not successful, a different stationary phase chemistry is recommended.
-
Recommendation: If you are using a standard C18 column, consider a phenyl-hexyl or a cyano (CN) column. These phases can provide different selectivity for aromatic compounds through pi-pi interactions.
-
Experimental Protocols
The following protocols are suggested starting points for method development. Optimization will likely be required to achieve baseline separation of all dimethylanisole isomers.
Protocol 1: GC-MS Method for Dimethylanisole Isomer Separation
| Parameter | Recommended Starting Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | Cyclodextrin-based column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 2 °C/min to 180 °C (hold 5 min) |
| MS Detector | Mass Spectrometer in Electron Ionization (EI) mode |
| Scan Range | m/z 40-200 |
Protocol 2: HPLC-UV Method for Dimethylanisole Isomer Separation
| Parameter | Recommended Starting Condition |
| HPLC System | Waters Alliance e2695 or equivalent with UV detector |
| Column | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm |
Data Presentation
The following table provides known retention data for this compound and can be used as a template to record your experimental results for all isomers. A resolution value (Rs) greater than 1.5 between adjacent peaks is desired.
| Isomer | Kovats Retention Index (Non-polar column) | Experimental Retention Time (min) | Resolution (Rs) |
| 2,3-Dimethylanisole | Data not available | Enter your data | Calculate |
| 2,4-Dimethylanisole | Data not available | Enter your data | Calculate |
| 2,5-Dimethylanisole | Data not available | Enter your data | Calculate |
| 2,6-Dimethylanisole | Data not available | Enter your data | Calculate |
| This compound | 1121 - 1123.6[3] | Enter your data | Calculate |
| 3,5-Dimethylanisole | Data not available | Enter your data | Calculate |
References
Technical Support Center: Efficient Synthesis of 3,4-Dimethylanisole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 3,4-dimethylanisole derivatives. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of this compound is resulting in a low yield or failing completely. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation of this compound can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will lead to deactivation of the catalyst. It is crucial to maintain strictly anhydrous conditions throughout the experimental setup.
-
Insufficient Catalyst: The ketone product of the acylation reaction can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, stoichiometric amounts (or a slight excess) of the Lewis acid are often required for the reaction to proceed to completion.
-
Deactivated Aromatic Ring: While this compound is an activated ring system due to the methoxy (B1213986) and methyl groups, the presence of any strongly deactivating substituents on the aromatic ring could hinder the electrophilic substitution reaction.
-
Suboptimal Reaction Temperature: The reaction temperature plays a critical role. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature should be determined for each specific substrate and acylating agent combination.
-
Poor Quality of Reagents: The purity of this compound, the acylating agent (e.g., acetyl chloride, acetic anhydride), and the solvent is crucial. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts, thus lowering the yield of the desired product.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A2: The acylation of this compound can potentially yield different isomers. The methoxy group is a strong ortho-, para-director, and the two methyl groups also direct ortho and para to themselves. The primary site of acylation is influenced by both electronic and steric factors. To improve the regioselectivity:
-
Choice of Catalyst: The nature of the Lewis acid catalyst can influence the steric hindrance around the active site, thereby affecting the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or solid acid catalysts like zeolites may favor the formation of a specific isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product by minimizing side reactions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, which in turn can affect the regioselectivity.
Catalyst Performance Data
The selection of an appropriate catalyst is critical for the efficient synthesis of this compound derivatives. Below is a summary of commonly used catalysts for Friedel-Crafts acylation of anisole (B1667542) and related compounds, which can serve as a starting point for optimizing the synthesis of this compound derivatives.
Note: The following data is primarily based on the acylation of anisole, a close structural analog of this compound. The actual yields and selectivities for this compound may vary.
| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Temperature (°C) | Anisole Conversion (%) | p-Acylanisole Selectivity (%) | Reference |
| Lewis Acids | AlCl₃ | Acetic Anhydride | Dichloromethane (B109758) | Reflux | High | Predominantly para | [1] |
| FeCl₃ | Acyl Chloride | Nitrobenzene | Room Temp. | Moderate to High | Good | General Knowledge | |
| ZnCl₂ | Acetic Anhydride | Neat | 100-120 | Moderate | Good | General Knowledge | |
| Zeolites | H-Beta | Acetic Anhydride | Toluene | 120 | >95 | >98 (para) | [2] |
| H-Y | Acetic Anhydride | Neat | 150 | ~90 | High (para) | [2] | |
| H-ZSM-5 | Acetic Anhydride | Neat | 150 | ~70 | High (para) | [2] | |
| H-Mordenite | Acetic Anhydride | Acetic Acid | 110 | >99 | >99 (para) | [2] | |
| Metal Triflates | Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 100 | 96 (para) | |
| Sc(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | High | Good | General Knowledge |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound using Aluminum Chloride
This protocol describes a general procedure for the acylation of this compound with an acyl chloride using aluminum chloride as the catalyst.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may require heating to reflux for completion, depending on the reactivity of the acylating agent.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
Caption: Reaction mechanism of Friedel-Crafts acylation.
References
Preventing degradation of 3,4-Dimethylanisole during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,4-Dimethylanisole during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1] The container should be tightly sealed, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to air and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are oxidation, photodegradation, and thermal degradation.
-
Oxidation: Exposure to air can lead to the formation of peroxides, which are unstable and can be hazardous.[1][2][3][4][5] Further oxidation can lead to the cleavage of the ether bond to form 3,4-dimethylphenol (B119073) or oxidation of the methyl groups to form corresponding alcohols, aldehydes, or carboxylic acids.[6]
-
Photodegradation: Exposure to light, particularly UV light, can initiate radical reactions, leading to the formation of colored impurities and degradation of the aromatic ring.[1]
-
Thermal Degradation: While this compound is relatively stable at ambient temperatures, elevated temperatures can cause decomposition, primarily through the cleavage of the O-CH3 bond to form phenoxy and methyl radicals.
Q3: What are the common signs of this compound degradation?
A3: Visual signs of degradation include a change in color from colorless to yellow or brown, the formation of a precipitate, or the presence of crystalline solids within the liquid.[1][3] An off-odor may also indicate the presence of degradation products.
Q4: How can I test for the presence of peroxides in my this compound sample?
A4: Peroxide test strips are a simple and effective way to detect the presence of peroxides. Alternatively, a qualitative chemical test can be performed by adding a freshly prepared solution of sodium or potassium iodide in glacial acetic acid to a small sample of the anisole. A yellow to brown color indicates the presence of peroxides.[4]
Q5: Is it safe to distill this compound that has been stored for a long time?
A5: Caution should be exercised before distilling aged this compound, as explosive peroxides can concentrate in the distillation residue.[2] It is crucial to test for the presence of peroxides before any heating or distillation. If peroxides are present, they should be removed first.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation due to air exposure; Photodegradation from light exposure. | Store under an inert atmosphere (Nitrogen or Argon). Store in an amber glass bottle or in a dark place. Purge the headspace of the container with inert gas after each use. |
| Formation of Precipitate/Crystals | Formation of peroxides or other solid degradation products. | Do not handle or attempt to open the container if crystalline solids are visible, as they may be shock-sensitive peroxides. Contact your institution's Environmental Health & Safety (EH&S) department for guidance on safe disposal. For non-crystalline precipitates, the product may be purified by distillation after testing for and removing peroxides. |
| Inconsistent Experimental Results | Use of degraded starting material containing impurities. | Verify the purity of the this compound using GC-MS or ¹H NMR before use. If impurities are detected, purify the material by distillation (after ensuring the absence of peroxides) or obtain a new, high-purity batch. |
| Failed Reaction | Presence of inhibitors (if purchased with stabilizers) or degradation products that interfere with the reaction. | Check the certificate of analysis for the presence of inhibitors. If necessary, remove inhibitors by passing the liquid through a column of activated alumina.[4] Ensure the purity of the starting material. |
Data on Storage and Stability
The following table summarizes the recommended storage conditions and potential degradation products of this compound based on its chemical properties and data from analogous compounds.
| Parameter | Recommendation/Information | Potential Degradation Products |
| Storage Temperature | Cool, dry place (Ambient temperature is generally acceptable for short-term storage) | 3,4-Dimethylphenol, formaldehyde, formic acid, peroxides. |
| Atmosphere | Inert gas (Nitrogen or Argon) | 3,4-Dimethylphenol, various oxidation products. |
| Light Exposure | Store in amber glass bottles or in the dark | Colored impurities, radical species. |
| Moisture | Store in a dry environment with a tightly sealed cap | Hydrolysis is generally slow but can be catalyzed by acids or bases. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and identify any potential impurities or degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials with septa
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common degradation products to look for include 3,4-dimethylphenol and oxidation products of the methyl groups.
-
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.
Materials:
-
High-purity this compound
-
Amber glass vials with PTFE-lined caps
-
Stability chambers or ovens set to the desired temperatures
-
Light chamber for photostability testing
-
GC-MS instrument for analysis
Methodology:
-
Sample Preparation: Aliquot the this compound into several amber glass vials. For studying the effect of air, some vials can be sealed under a normal atmosphere, while others are purged with nitrogen before sealing.
-
Storage Conditions: Place the vials in stability chambers under the following conditions:
-
Thermal Stress:
-
40 °C / 75% RH (ICH accelerated condition)
-
60 °C
-
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Control: Store a set of vials at the recommended long-term storage condition (e.g., 25 °C / 60% RH or refrigerated).
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for thermal stress; shorter intervals for photostability).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or clarity.
-
Purity: Use the GC-MS protocol (Protocol 1) to determine the purity and quantify any degradation products.
-
Peroxide Value: Use peroxide test strips or a titrimetric method to quantify peroxide formation.
-
-
Data Evaluation: Plot the purity of this compound and the concentration of major degradation products as a function of time for each storage condition. This data can be used to estimate the shelf-life under normal storage conditions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. vumc.org [vumc.org]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 3,4-Dimethylanisole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3,4-Dimethylanisole production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.
Low Product Yield
Q1: We are experiencing a significantly lower than expected yield of this compound when scaling up our Williamson ether synthesis from lab to pilot scale. What are the potential causes and solutions?
A1: Low yields during the scale-up of a Williamson ether synthesis are common and can often be attributed to several factors that become more pronounced at a larger scale.
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized areas of low reactant concentration, slowing down the reaction rate.
-
Solution: Ensure your reactor is equipped with an appropriately sized and designed agitator to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: The Williamson ether synthesis is an exothermic reaction. Insufficient heat removal in a larger reactor can lead to temperature gradients and promote side reactions.
-
Solution: Implement a robust temperature control system for your reactor. For highly exothermic reactions, consider controlled addition of the methylating agent to manage the rate of heat generation.
-
-
Side Reactions: The primary competing reaction is the E2 elimination of the methylating agent, especially if using a sterically hindered base or if the temperature is too high. Another potential side reaction is C-alkylation of the phenoxide.
-
Solution:
-
Use a strong, non-hindered base like sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
Ensure the use of a primary methylating agent like dimethyl sulfate (B86663) or methyl iodide.
-
-
-
Incomplete Deprotonation: The 3,4-dimethylphenoxide must be fully formed for the reaction to proceed efficiently.
-
Solution: Use a slight excess of a strong base and ensure anhydrous conditions, as water will consume the base.
-
Q2: Our vapor-phase methylation of 3,4-dimethylphenol (B119073) over a solid catalyst is showing a steady decline in this compound yield over time. What could be causing this catalyst deactivation?
A2: Catalyst deactivation is a critical challenge in continuous vapor-phase reactions. The decline in yield is likely due to one or more of the following:
-
Coking: At elevated temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking active sites. Phenolic compounds are known to be precursors for coke formation.
-
Solution:
-
Optimize the reaction temperature and the feed ratio of methanol (B129727) to 3,4-dimethylphenol to minimize coke formation.
-
Implement a catalyst regeneration cycle, which typically involves a controlled burnout of the coke with a dilute oxygen stream at elevated temperatures.
-
-
-
Poisoning: Impurities in the feed streams (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.
-
Solution: Ensure high purity of both the 3,4-dimethylphenol and the methylating agent (e.g., methanol) through appropriate purification of the feedstocks.
-
-
Sintering: At high reaction or regeneration temperatures, the small, highly active catalyst particles can agglomerate into larger, less active particles, reducing the effective surface area.
-
Solution: Operate within the recommended temperature limits for the specific catalyst. Choose a catalyst with high thermal stability.
-
Product Impurities
Q3: We are observing significant byproduct formation in our large-scale production of this compound. How can we identify and minimize these impurities?
A3: The nature of the impurities will depend on your synthesis route.
-
Williamson Ether Synthesis:
-
Unreacted 3,4-Dimethylphenol: This indicates an incomplete reaction.
-
Solution: Increase reaction time, temperature (cautiously), or the stoichiometry of the methylating agent.
-
-
C-Alkylated Byproducts (e.g., 2,4,5-Trimethylphenol): This occurs when the phenoxide ion is alkylated on the aromatic ring instead of the oxygen atom.
-
Solution: Use a more polar, aprotic solvent like DMF or DMSO to better solvate the phenoxide ion and favor O-alkylation.
-
-
Elimination Products (from the methylating agent): While less common with methylating agents, this can occur at high temperatures.
-
Solution: Maintain a lower reaction temperature.
-
-
-
Catalytic Methylation of 3,4-Dimethylphenol:
-
Cresols and Xylenols (other isomers): These can form from the methylation of the aromatic ring.
-
Solution: Select a catalyst with high selectivity for O-methylation. Basic catalysts like magnesium oxide tend to favor O-alkylation.
-
-
Over-methylated Products (e.g., Trimethylanisoles):
-
Solution: Optimize the molar ratio of 3,4-dimethylphenol to the methylating agent.
-
-
Q4: The purification of our crude this compound by distillation at a large scale is inefficient, with poor separation from a close-boiling impurity. What are our options?
A4: Close-boiling impurities present a significant purification challenge at scale.
-
Fractional Distillation Optimization:
-
Solution: Increase the number of theoretical plates in your distillation column by increasing its height or using a more efficient packing material. Optimize the reflux ratio to enhance separation.
-
-
Alternative Purification Techniques:
-
Solution: If distillation is insufficient, consider other purification methods.
-
Crystallization: If the impurity profile allows, it might be possible to selectively crystallize the this compound or the impurity from a suitable solvent at low temperatures.
-
Liquid-Liquid Extraction: An extraction process using an appropriate solvent system may be able to selectively remove the impurity.
-
-
-
Reaction Optimization to Minimize Impurity Formation:
-
Solution: Revisit the reaction conditions to minimize the formation of the problematic byproduct. A slight reduction in yield might be acceptable if it significantly simplifies purification.
-
Frequently Asked Questions (FAQs)
Q5: What are the primary synthesis routes for the industrial production of this compound?
A5: The two most common industrial routes are:
-
Williamson Ether Synthesis: This involves the reaction of 3,4-dimethylphenoxide with a methylating agent like dimethyl sulfate or methyl iodide.
-
Catalytic O-Methylation: This is the direct methylation of 3,4-dimethylphenol with a methylating agent such as methanol or dimethyl carbonate (DMC) over a solid catalyst.[1][2] DMC is considered a greener alternative to traditional methylating agents.[2]
Q6: What are the key safety considerations when scaling up the production of this compound?
A6:
-
Handling of Raw Materials:
-
3,4-Dimethylphenol: This compound is toxic and corrosive.[3] Appropriate personal protective equipment (PPE) is essential.
-
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handling should be in a closed system. Dimethyl carbonate is a less hazardous alternative.[2]
-
Bases: Strong bases like sodium hydride are highly reactive and flammable.
-
-
Reaction Exotherm: As mentioned earlier, the methylation reaction is exothermic. A failure in the cooling system of a large reactor could lead to a thermal runaway, causing a rapid increase in temperature and pressure.
-
Process Safety Management: A thorough Process Hazard Analysis (PHA) should be conducted before scale-up to identify and mitigate potential risks.
Q7: What are the advantages of using a continuous process for this compound production compared to a batch process?
A7: Continuous processing can offer several advantages at a large scale:
-
Improved Heat and Mass Transfer: The smaller dimensions of continuous reactors (e.g., packed bed or microreactors) provide a higher surface-area-to-volume ratio, leading to better temperature control and mixing.
-
Consistent Product Quality: Once a steady state is achieved, a continuous process can produce a product with very consistent quality.
-
Increased Safety: The smaller hold-up volume in a continuous reactor reduces the amount of hazardous material present at any given time.
-
Potential for Higher Throughput: For large production volumes, a dedicated continuous process can be more efficient than multiple batch campaigns.
Q8: How can we monitor the progress of our scaled-up reaction to ensure it is proceeding as expected?
A8: In-process monitoring is crucial for large-scale production.
-
Chromatographic Methods: Gas chromatography (GC) is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product and byproducts. High-performance liquid chromatography (HPLC) can also be used.
-
Spectroscopic Techniques: In-situ spectroscopic probes (e.g., FT-IR or Raman) can provide real-time information about the reaction progress without the need for sampling.
-
Process Parameters: Monitoring temperature, pressure, and agitator power draw can also provide indirect indications of the reaction's progress.
Data Presentation
Table 1: Comparison of Common Methylating Agents for O-Methylation of Phenols
| Methylating Agent | Typical Base/Catalyst | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate (DMS) | NaOH, K2CO3 | 50 - 100 | High reactivity, good yields | Highly toxic and carcinogenic |
| Methyl Iodide (MeI) | K2CO3, NaH | 40 - 80 | High reactivity | Volatile, toxic, can be expensive |
| Dimethyl Carbonate (DMC) | K2CO3, Zeolites | 120 - 200 | Environmentally friendly, low toxicity | Higher temperatures required, may require pressure |
| Methanol | Metal Oxides (e.g., MgO), Zeolites | 300 - 450 | Low cost | High temperatures, potential for C-alkylation and catalyst deactivation |
Note: The temperature ranges are general for phenolic compounds and may need optimization for 3,4-dimethylphenol.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (Pilot Scale)
Materials:
-
3,4-Dimethylphenol
-
Sodium Hydroxide (or Potassium Carbonate)
-
Dimethyl Sulfate
-
Toluene (or another suitable solvent)
Equipment:
-
Glass-lined reactor with an agitator, temperature control system, and reflux condenser.
-
Addition vessel for the methylating agent.
Procedure:
-
Charge the reactor with 3,4-dimethylphenol and the chosen solvent.
-
Begin agitation and slowly add the base (e.g., a 50% aqueous solution of NaOH) while maintaining the temperature below a specified limit to control the exotherm of the acid-base neutralization.
-
Once the base addition is complete, heat the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Slowly add the dimethyl sulfate from the addition vessel over a period of several hours, carefully monitoring the temperature and adjusting the addition rate to control the exotherm.
-
After the addition is complete, maintain the reaction mixture at the set temperature for a specified period until in-process analysis (e.g., GC) shows the reaction is complete.
-
Cool the reaction mixture and proceed with the work-up, which typically involves a water wash to remove salts, followed by phase separation.
-
The organic phase containing the crude this compound is then sent for purification, typically by vacuum distillation.
Protocol 2: Continuous Vapor-Phase Methylation of 3,4-Dimethylphenol
Materials:
-
3,4-Dimethylphenol
-
Methanol
-
Solid Catalyst (e.g., a selective O-methylation catalyst)
Equipment:
-
Packed bed reactor system with a preheater, catalyst bed, and condenser.
-
High-precision pumps for feeding the reactants.
-
System for separating the product from unreacted starting materials and byproducts.
Procedure:
-
The catalyst is loaded into the reactor, and if required, activated according to the manufacturer's instructions (e.g., by heating under a flow of inert gas).
-
The reactor is brought to the desired operating temperature (e.g., 350-450°C).
-
A feed mixture of 3,4-dimethylphenol and methanol at a specific molar ratio is pumped through the preheater to vaporize it.
-
The vaporized feed is passed through the catalyst bed where the reaction occurs.
-
The product stream exiting the reactor is cooled in a condenser to liquefy the components.
-
The liquid product is collected and sent to a purification train, which may involve distillation to separate the this compound from unreacted 3,4-dimethylphenol, methanol, water, and any byproducts.
Visualizations
Caption: Workflow for Williamson Ether Synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Removing impurities from commercially available 3,4-Dimethylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 3,4-Dimethylanisole. Our goal is to help you identify and remove common impurities to achieve the desired purity for your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My commercially available this compound shows multiple peaks on the GC-MS analysis. What are the likely impurities?
A1: The most common impurities in commercial this compound are positional isomers and unreacted starting materials from its synthesis.
-
Positional Isomers: These are other dimethylanisole isomers with the same molecular weight but different arrangements of the methyl and methoxy (B1213986) groups on the benzene (B151609) ring. Examples include 2,3-dimethylanisole, 2,4-dimethylanisole, 2,5-dimethylanisole, 2,6-dimethylanisole, and 3,5-dimethylanisole. These isomers often have very close boiling points, making them challenging to separate by simple distillation.
-
Unreacted Starting Materials: A common synthetic route to this compound is the methylation of 3,4-dimethylphenol (B119073). Therefore, residual 3,4-dimethylphenol can be a significant impurity. Other reagents from the methylation step, such as dimethyl sulfate (B86663) or methyl iodide, are usually removed during the workup but trace amounts could potentially remain if the initial purification was incomplete.
Q2: I performed a simple distillation, but the purity of my this compound did not significantly improve. Why?
A2: Simple distillation is effective for separating compounds with large differences in boiling points (typically >25 °C).[1] The boiling points of dimethylanisole isomers are very close to each other, often differing by only a few degrees (see Table 1). Therefore, simple distillation is generally insufficient to separate these isomers effectively. You will likely need to use fractional distillation for better separation.[2][3]
Q3: How can I effectively remove isomeric impurities from this compound?
A3: Fractional distillation is the most common and effective method for separating liquids with close boiling points, such as dimethylanisole isomers.[2][3] The key to successful fractional distillation is to use a column with a high number of theoretical plates and to maintain a slow and steady distillation rate. For very challenging separations, preparative gas chromatography (prep-GC) can also be employed, although it is typically used for smaller sample quantities.
Q4: I have a solid impurity that is insoluble in my this compound. How can I remove it?
A4: If you have a solid, insoluble impurity, you can remove it by hot gravity filtration.[4] Dissolve the this compound in a suitable solvent in which the impurity is insoluble even at elevated temperatures. Heat the solution and then filter it while hot. The insoluble impurity will be retained on the filter paper, and the purified this compound will be in the filtrate. You can then remove the solvent by evaporation or distillation.
Q5: My this compound has a yellowish tint. How can I decolorize it?
A5: A yellowish tint often indicates the presence of minor, colored impurities. These can sometimes be removed by treating the solution with activated charcoal.[5] Dissolve the this compound in a suitable organic solvent, add a small amount of activated charcoal, and stir or gently heat the mixture. The colored impurities may adsorb onto the surface of the charcoal. You can then remove the charcoal by filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Data Presentation
The following table summarizes the boiling points of this compound and its common isomeric impurities. This data is crucial for planning purification by fractional distillation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 4685-47-6 | C₉H₁₂O | 136.19 | 200-201 |
| 2,3-Dimethylanisole | 2944-49-2 | C₉H₁₂O | 136.19 | 195 |
| 2,4-Dimethylanisole | 6738-23-4 | C₉H₁₂O | 136.19 | 191-193[6] |
| 2,5-Dimethylanisole | 2944-53-8 | C₉H₁₂O | 136.19 | 190-191 |
| 2,6-Dimethylanisole | 1004-66-6 | C₉H₁₂O | 136.19 | 182-184 |
| 3,5-Dimethylanisole | 874-63-5 | C₉H₁₂O | 136.19 | 193 |
| 3,4-Dimethylphenol | 95-65-8 | C₈H₁₀O | 122.16 | 225-227 |
Experimental Protocols
Here are detailed methodologies for key experiments related to the purification of this compound.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for analyzing the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), which is effective for separating aromatic isomers.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/minute to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (molecular ion at m/z 136).[7]
-
Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks.
-
Protocol 2: Purification by Fractional Distillation
This protocol describes the separation of this compound from its isomeric impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the impure this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. The goal is to establish a slow, steady rate of distillation.
-
Equilibration: As the liquid boils, the vapor will rise into the fractionating column. A temperature gradient will be established along the column. Allow the column to equilibrate, which is indicated by a stable temperature at the distillation head.
-
Collecting Fractions:
-
Collect the initial fraction (forerun) which will be enriched in the lower-boiling point isomers. The temperature at the distillation head should be relatively constant during the collection of a pure fraction.
-
As the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
When the temperature stabilizes at the boiling point of this compound (200-201 °C), collect the main fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation before the distilling flask goes to dryness.
-
-
Analysis: Analyze the purity of the collected fractions by GC-MS (as described in Protocol 1) to determine the effectiveness of the separation.
Protocol 3: Purification by Recrystallization (for solid derivatives)
While this compound is a liquid at room temperature, this protocol can be adapted if you are working with a solid derivative or if you are attempting to crystallize it at very low temperatures. The key is to find a suitable solvent or solvent system.[8]
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
A common approach for non-polar compounds is to use a solvent pair, such as ethanol/water or hexane/ethyl acetate.[9]
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the appropriate hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical flow of fractional distillation for isomer separation.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 3. Purification [chem.rochester.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
Comparison of 3,4-Dimethylanisole with other isomers like 2,4- and 3,5-Dimethylanisole
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount. This guide provides a detailed comparison of three dimethylanisole isomers: 3,4-dimethylanisole, 2,4-dimethylanisole, and 3,5-dimethylanisole (B1630441). We will delve into their physicochemical properties, synthesis protocols, and established applications, supported by experimental data.
Physicochemical Properties: A Tabulated Comparison
The structural differences between the dimethylanisole isomers, specifically the substitution pattern of the methyl groups on the benzene (B151609) ring, give rise to distinct physicochemical properties. These properties are crucial for predicting their behavior in reactions, purification processes, and biological systems. The following table summarizes key quantitative data for each isomer.
| Property | This compound | 2,4-Dimethylanisole | 3,5-Dimethylanisole |
| CAS Number | 4685-47-6[1] | 6738-23-4[2] | 874-63-5[3][4] |
| Molecular Formula | C₉H₁₂O[1] | C₉H₁₂O[2][5] | C₉H₁₂O[3][4] |
| Molecular Weight | 136.19 g/mol [4] | 136.19 g/mol [5] | 136.19 g/mol [3][4] |
| Appearance | Clear colorless liquid[1] | Colorless liquid[5] | Clear, colorless to light yellow liquid[3] |
| Boiling Point | 200-201 °C | 191-193 °C[5] | 193-194.5 °C[3] |
| Density (at 25 °C) | 0.974 g/mL | 0.963-0.967 g/mL[5] | 0.963 g/mL |
| Refractive Index (n20/D) | 1.517 | 1.512-1.516[5] | 1.512 |
| Flash Point | 76 °C (closed cup) | Not specified | 66 °C (closed cup) |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing dimethylanisole isomers is through the Williamson ether synthesis. This involves the methylation of the corresponding dimethylphenol.
General Synthesis Protocol: Williamson Ether Synthesis
A common method for preparing dimethylanisole isomers is the methylation of the corresponding dimethylphenol.[3][6] This reaction is a classic example of the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent.
Materials:
-
Appropriate dimethylphenol (e.g., 3,4-dimethylphenol, 2,4-dimethylphenol, or 3,5-dimethylphenol)
-
Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)[3]
-
Solvent (e.g., acetone, DMF, or ethanol)[7]
-
Ethyl acetate
-
Saturated brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the dimethylphenol and a base, such as potassium carbonate, in a suitable solvent like DMF.[7]
-
Cool the mixture in an ice bath.
-
Slowly add a methylating agent, such as methyl iodide, dropwise to the cooled solution.[7]
-
Allow the reaction mixture to stir at room temperature overnight.[7]
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.[7]
-
Wash the combined organic layers with saturated brine, then dry over anhydrous sulfate.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure dimethylanisole isomer.[7]
Caption: General workflow for the synthesis of dimethylanisole isomers via Williamson ether synthesis.
Analytical Characterization
Confirmation of the synthesized isomer's identity and purity is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to determine the number and environment of protons, providing characteristic shifts for the methoxy (B1213986) and methyl groups, as well as the aromatic protons.
-
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is employed to identify characteristic functional groups, such as C-O stretching for the ether linkage and C-H stretching for the aromatic and methyl groups.
Mass Spectrometry (MS):
-
Mass spectrometry is utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can aid in structural elucidation.
Caption: A typical analytical workflow for the characterization and purity assessment of synthesized dimethylanisole isomers.
Applications in Research and Development
While all three isomers serve as valuable organic intermediates, their specific applications can vary.
-
This compound: This isomer is utilized as a fragrance ingredient in perfumes and as a starting reagent in the synthesis of more complex molecules, such as 3- and 4-methoxy-N-hydroxyphthalimide.[1] It has also been investigated for potential antimicrobial and antioxidant properties.[1]
-
2,4-Dimethylanisole: This isomer is recognized as a flavoring agent and is used in cosmetics and perfumes due to its aromatic scent.[5][8]
-
3,5-Dimethylanisole: This isomer serves as an organic intermediate in various chemical processes.[3] For instance, it is used in the synthesis of thermosensitive color-forming materials, which have applications in thermal paper and color-changing textiles.[7] It is also employed in biochemical research as a cyclic aromatic ether compound.[4]
Safety and Handling
-
This compound: This compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[9]
-
2,4-Dimethylanisole: It is reported to be irritating to the eyes, respiratory system, and skin.[8]
-
3,5-Dimethylanisole: It is a combustible liquid.[3]
Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling these chemicals. They should be stored in a cool, dry, and well-ventilated area.
References
- 1. guidechem.com [guidechem.com]
- 2. 2,4-Dimethylanisole [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dimethylanisole | C9H12O | CID 81221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 3,4-Dimethylanisole: A Comparative Guide to Spectral Data
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of the spectral data for 3,4-dimethylanisole against its common isomeric impurities and a potential precursor, offering a clear framework for validating its synthesis.
The successful synthesis of this compound requires rigorous analytical confirmation to ensure the desired isomer has been obtained and is free from starting materials and side products. This guide details the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. For robust validation, this data is presented alongside the spectral characteristics of potential contaminants: the isomeric 2,3-dimethylanisole (B146749) and 3,5-dimethylanisole, and the common precursor, 3,4-dimethylphenol (B119073).
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its related compounds. These values provide a quantitative basis for the identification and purity assessment of the synthesized product.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration) |
| This compound | 7.01 (d, J=8.1, 1H), 6.69 (d, J=2.5, 1H), 6.66 (dd, J=8.1, 2.5, 1H), 3.75 (s, 3H), 2.22 (s, 3H), 2.18 (s, 3H) |
| 2,3-Dimethylanisole | 7.03 (t, J=7.8, 1H), 6.75 (d, J=7.5, 1H), 6.67 (d, J=8.1, 1H), 3.76 (s, 3H), 2.24 (s, 3H), 2.13 (s, 3H)[1] |
| 3,5-Dimethylanisole | 6.56 (s, 1H), 6.45 (s, 2H), 3.71 (s, 3H), 2.22 (s, 6H) |
| 3,4-Dimethylphenol | 6.98 (d, J=8.1, 1H), 6.64 (d, J=2.7, 1H), 6.58 (dd, J=8.1, 2.7, 1H), 4.70 (s, 1H, -OH), 2.21 (s, 3H), 2.18 (s, 3H)[2] |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) in ppm |
| This compound | 157.3, 136.8, 130.2, 129.8, 115.9, 111.5, 55.4, 19.8, 19.1 |
| 2,3-Dimethylanisole | 157.8, 137.9, 125.9, 124.9, 121.2, 107.9, 55.3, 20.5, 15.8 |
| 3,5-Dimethylanisole | 159.4, 139.1, 121.9, 113.2, 55.1, 21.4 |
| 3,4-Dimethylphenol | 153.1, 137.2, 130.3, 128.8, 116.6, 112.6, 19.7, 18.9[3] |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-O Stretch | O-H Stretch |
| This compound | ~3010 | 2950-2850 | ~1610, 1505 | ~1245, 1040 | - |
| 2,3-Dimethylanisole | ~3015 | 2955-2850 | ~1590, 1480 | ~1250, 1080 | - |
| 3,5-Dimethylanisole | ~3005 | 2950-2845 | ~1600, 1470 | ~1210, 1050 | - |
| 3,4-Dimethylphenol | ~3020 | 2960-2860 | ~1615, 1510 | ~1230 | ~3350 (broad) |
Table 4: Mass Spectrometry Data ( प्रमुख m/z peaks and relative abundance)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 136 (100%) | 121 (82%), 135 (35%), 91 (32%), 77 (28%)[4] |
| 2,3-Dimethylanisole | 136 (100%) | 121 (95%), 91 (45%), 77 (30%) |
| 3,5-Dimethylanisole | 136 (100%) | 121 (70%), 105 (30%), 91 (50%), 77 (35%) |
| 3,4-Dimethylphenol | 122 (100%) | 107 (68%), 121 (46%), 77 (20%)[5] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
A common and effective method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkylating agent.
Materials:
-
3,4-Dimethylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol in the chosen anhydrous solvent.
-
Add an equimolar amount of sodium hydroxide to the solution to form the sodium phenoxide. The mixture is typically stirred at room temperature for 30 minutes.
-
Slowly add a slight excess (1.1 equivalents) of the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Spectral Data Acquisition
-
¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
-
Mass Spectrometry (MS): Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.
By methodically comparing the acquired spectral data of the synthesized product with the reference data provided in this guide, researchers can confidently validate the structure of this compound and assess its purity. The distinct patterns in the aromatic region of the NMR spectra and the unique fragmentation in the mass spectra are particularly diagnostic for differentiating between the desired product and its isomers.
References
- 1. 3,4-Dimethylphenol(95-65-8) 13C NMR [m.chemicalbook.com]
- 2. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]
- 3. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(4685-47-6) 1H NMR [m.chemicalbook.com]
- 5. Phenol, 3,4-dimethyl- [webbook.nist.gov]
A Comparative Study on the Reactivity of Substituted Anisoles in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted anisoles in key electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and Friedel-Crafts acylation. The information is supported by experimental data to aid in reaction planning and optimization.
Data Presentation: Comparative Reactivity of Substituted Anisoles
The reactivity of substituted anisoles in electrophilic aromatic substitution is significantly influenced by the nature and position of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. The following tables summarize quantitative data on the reactivity and product distribution for various substituted anisoles in nitration, halogenation, and Friedel-Crafts acylation.
Table 1: Isomer Distribution in the Nitration of Substituted Anisoles
| Substituent | Reagents | Ortho (%) | Meta (%) | Para (%) | Reference |
| H | HNO₃, H₂SO₄ | 30-40 | <1 | 60-70 | [1] |
| 4-CH₃ | HNO₃, Ac₂O | - | 3 (at C5) | - | [2] |
| 4-Cl | HNO₃, H₂SO₄ | 68 (2-nitro) | - | 32 (phenol derivative after ipso-substitution) | [3] |
| 2-Cl-4-CH₃ | HNO₃, Ac₂O | - | 3 (at C5) | - | [2] |
| 2-Br-4-CH₃ | HNO₃, Ac₂O | - | 3 (at C5) | - | [2] |
Table 2: Relative Rates and Isomer Distribution in the Bromination of Anisole (B1667542) and Derivatives
| Substituent | Relative Rate (vs. Benzene) | Ortho (%) | Meta (%) | Para (%) |
| H | 1.79 x 10⁹ | 1.6 | ~0 | 98.4 |
| 4-CH₃ | - | 87 | - | 13 |
| 2-CH₃ | - | - | 3 | 97 |
| 3-CH₃ | - | 42 | ~0 | 58 |
| 4-F | - | 11 | ~0 | 89 |
| 4-Cl | - | 13 | ~0 | 87 |
| 4-Br | - | 14 | ~0 | 86 |
Data for bromination in acetic acid at 25°C.
Table 3: Product Yields in the Friedel-Crafts Acylation of Anisole and Substituted Anisoles
| Substituent | Acylating Agent | Catalyst | Product(s) | Yield (%) | Reference |
| H | Acetyl Chloride | AlCl₃ | 4-Methoxyacetophenone | High | [4] |
| H | Acetic Anhydride | Zeolite H-BEA | 4-Methoxyacetophenone | >99 | [5] |
| 3-CH₃ | Acetyl Chloride | AlCl₃ | 4-Methoxy-2-methylacetophenone | - | [4] |
| 2,4-(OCH₃)₂ | Acetic Anhydride | Sc(OTf)₃ | 2,4-Dimethoxyacetophenone | 89 | [5] |
Experimental Protocols
Detailed methodologies for key electrophilic aromatic substitution reactions of substituted anisoles are provided below.
Protocol 1: Nitration of 4-Chloroanisole (B146269)
Materials:
-
4-Chloroanisole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroanisole in dichloromethane and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-chloroanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Bromination of 3-Methylanisole (B1663972)
Materials:
-
3-Methylanisole
-
Bromine
-
Acetic Acid
-
Sodium Bisulfite solution
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3-methylanisole in acetic acid in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium bisulfite to destroy any excess bromine.
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: Friedel-Crafts Acylation of Anisole
Materials:
-
Anisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add acetyl chloride from the dropping funnel.
-
After the formation of the acylium ion complex, add a solution of anisole in dichloromethane dropwise, maintaining the temperature below 10 °C.[6]
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC.[6]
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[6]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[6]
-
Purify the product, 4-methoxyacetophenone, by recrystallization or column chromatography.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of electrophilic aromatic substitution on anisole and a general experimental workflow for these reactions.
References
- 1. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 3,4-Dimethylanisole: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3,4-Dimethylanisole is paramount for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods provides the highest level of assurance in the reliability of data. This guide presents a comparative overview of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV methods for the analysis of small aromatic compounds like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.9 ng/L (for a similar volatile thiol in wine)[3] | 0.01 to 0.35 µg/mL (for various phenolic compounds)[4][5] |
| Limit of Quantification (LOQ) | 1 ng/L (for a similar volatile thiol in wine)[3] | 0.03 to 1.07 µg/mL (for various phenolic compounds)[4][5] |
| Accuracy (Recovery) | 90% - 109% (for a similar volatile thiol in wine)[3] | 98.33% to 101.12% (for various phenolic compounds)[4][5] |
| Precision (RSD) | 5% - 11% (for a similar volatile thiol in wine)[3] | < 5%[4][5] |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-UV are presented below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace-level quantification of volatile aromatic compounds like this compound in complex matrices such as wine.[6][7][8][9]
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Place a 5 mL aliquot of the liquid sample (e.g., wine) into a 20 mL headspace vial.
-
Add a precise amount of a suitable internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Add 1.5 g of NaCl to the vial to increase the volatility of the analyte.
-
Seal the vial and incubate at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
2. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 3°C/min.
-
Ramp to 250°C at a rate of 15°C/min and hold for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 136, 121, 91).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a representative method for the quantification of methoxy-substituted aromatic compounds.[2][4][5]
1. Sample Preparation
-
For liquid samples, filter through a 0.45 µm syringe filter prior to injection.
-
For solid samples, perform a solvent extraction (e.g., with methanol (B129727) or acetonitrile), followed by filtration.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
2. HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B).[2]
-
Gradient program: Start with 5% B, increase to 100% B over 30 minutes.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (or the wavelength of maximum absorbance for this compound).[4][5]
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential. The following diagrams illustrate the key steps involved in the analytical workflow and the logical relationship of the cross-validation process.
Figure 1. A generalized workflow for the analysis of this compound.
Figure 2. Logical flow of the cross-validation process between two analytical methods.
References
- 1. scielo.org.co [scielo.org.co]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dimethylanisole: A Comparative Performance Analysis for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive comparison of 3,4-dimethylanisole as a building block against viable alternatives in key chemical transformations, supported by experimental data and detailed protocols.
This compound, a substituted aromatic ether, serves as a versatile starting material in the synthesis of a variety of more complex molecules. Its utility is primarily centered around two key reactive sites: the aromatic ring, which is activated towards electrophilic substitution, and the benzylic positions of the methyl groups, which are susceptible to oxidation. This guide will explore its performance in these fundamental reactions, drawing comparisons with analogous structures to inform selection in a research and development setting.
Comparative Performance in Benzylic Oxidation
Benzylic oxidation is a crucial transformation for the introduction of functional groups at the carbon adjacent to an aromatic ring. The performance of this compound in this reaction is often compared to its isomers and other substituted xylenes. A common and efficient method for this transformation is the use of an N-hydroxyphthalimide (NHPI)/cobalt(II) catalyst system with molecular oxygen.
Table 1: Comparison of Benzylic Oxidation Performance
| Building Block | Oxidizing System | Product | Yield (%) | Reference |
| Ethylbenzene | NHPI/Co(OAc)₂/O₂ | Acetophenone | High | [1] |
| p-Methoxy Substituted Arylacetic Esters | NHPI/Co(OAc)₂/O₂ | Aryl Glyoxylates | 88 | |
| p-Nitro Substituted Arylacetic Esters | NHPI/Co(OAc)₂/O₂ | Aryl Glyoxylates | 24 |
Note: The yields for arylacetic esters demonstrate the influence of electronic effects on the efficiency of NHPI/Co(II) catalyzed benzylic oxidation.
Experimental Protocol: General Procedure for NHPI/Cobalt(II) Catalyzed Benzylic Oxidation
This protocol is based on the oxidation of arylacetic esters and can be adapted for this compound.
Materials:
-
Substituted arylacetic ester (or this compound)
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
-
Solvent (e.g., ethyl acetate or butyl acetate)
-
Molecular oxygen (O₂)
Procedure:
-
A mixture of the substrate, N-hydroxyphthalimide, and cobalt(II) acetate in the chosen solvent is prepared in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
The reaction vessel is flushed with molecular oxygen.
-
The mixture is stirred at a controlled temperature (typically 90-100 °C) under an atmosphere of molecular oxygen for a specified duration (e.g., 12 hours).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by a suitable method, such as column chromatography, to isolate the desired ketone product.
Workflow for Benzylic Oxidation
Caption: Workflow for the benzylic oxidation of this compound.
Comparative Performance in Electrophilic Aromatic Substitution
The electron-rich aromatic ring of this compound makes it a good candidate for electrophilic aromatic substitution (EAS) reactions, such as bromination, nitration, and Friedel-Crafts acylation. The directing effects of the methoxy (B1213986) and two methyl groups influence the position of substitution. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors.
Bromination
A direct comparison can be made with its isomer, 3,5-dimethylanisole (B1630441).
Table 2: Comparison of Electrophilic Bromination Performance
| Building Block | Reagent | Solvent | Product(s) | Yield (%) | Reference |
| 3,5-Dimethylanisole | Br₂ | CCl₄ | 4-Bromo-3,5-dimethylanisole | 100 | [2] |
| This compound | Br₂ | CCl₄ | 2-Bromo-3,4-dimethylanisole and/or 6-Bromo-3,4-dimethylanisole | Not specified | - |
Note: The high yield for the bromination of 3,5-dimethylanisole is due to the single possible position for monosubstitution activated by all three groups. For this compound, a mixture of isomers is expected, which can complicate purification and reduce the yield of a single desired product.
Experimental Protocol: Electrophilic Bromination of 3,5-Dimethylanisole
Materials:
-
3,5-Dimethylanisole
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) - Caution: Highly toxic and carcinogenic. Use in a well-ventilated fume hood.
-
3% Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
A solution of 3,5-dimethylanisole in carbon tetrachloride is cooled to 0 °C in an ice bath.
-
A solution of bromine in carbon tetrachloride is added dropwise to the cooled solution over a period of three hours.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
The reaction is quenched by the addition of a 3% sodium hydroxide solution.
-
The organic layer is separated, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the product.
Logical Relationship in Electrophilic Aromatic Substitution
Caption: Factors influencing electrophilic aromatic substitution.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of anisole (B1667542), the parent compound of this compound, is a well-studied reaction. The addition of methyl groups, as in this compound, is expected to further activate the ring towards acylation.
Table 3: Comparison of Friedel-Crafts Acylation Performance
| Building Block | Acylating Agent | Catalyst | Solvent | Product(s) | Yield (%) | Reference |
| Anisole | Benzoyl chloride | Cu(OTf)₂ | [bmim][BF₄] | 4-Methoxybenzophenone (major) | 100 (conversion) | |
| Anisole | Octanoic acid | Mix-Hβ zeolite | Solvent-free | p-Octanoyl anisole | 72.7 (conversion) | [3] |
| 3,5-Dimethylanisole | Benzoyl chloride | Cu(OTf)₂ | [bmim][BF₄] | 2-Benzoyl-3,5-dimethylanisole (major) | Good to Excellent |
Note: The high conversion for the acylation of anisole and the successful acylation of the more sterically hindered 3,5-dimethylanisole suggest that this compound would also be a highly reactive substrate in Friedel-Crafts acylation.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation in Ionic Liquid
This protocol is based on the acylation of anisole and can be adapted for this compound.
Materials:
-
Aromatic substrate (e.g., anisole or this compound)
-
Acylating agent (e.g., benzoyl chloride)
-
Copper(II) triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄])
-
Diethyl ether
Procedure:
-
In a reaction vessel, the catalyst, copper(II) triflate, is dissolved in the ionic liquid, [bmim][BF₄].
-
The aromatic substrate and the acylating agent are added to the catalyst-ionic liquid mixture.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or 80 °C) for a set time (e.g., 1 hour to overnight).
-
Upon completion, the product is extracted with an organic solvent like diethyl ether.
-
The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the ketone product. The ionic liquid/catalyst phase can potentially be recycled.
Conclusion
This compound is a valuable building block in organic synthesis, demonstrating good reactivity in both benzylic oxidation and electrophilic aromatic substitution reactions. Its performance is influenced by the activating and directing effects of its methoxy and methyl substituents.
-
In benzylic oxidation , it is expected to be a reactive substrate, with the potential for selective oxidation of one of the two methyl groups.
-
In electrophilic aromatic substitution , it is highly activated, leading to facile reactions. However, the presence of multiple activating groups can lead to a mixture of isomeric products, which may require careful optimization of reaction conditions to achieve high selectivity for a single product.
The choice between this compound and its alternatives will depend on the specific synthetic target, the desired regioselectivity, and the ease of purification of the final product. For instance, if a single, specific regioisomer is required from an electrophilic substitution, an alternative building block with less ambiguous directing effects, such as 3,5-dimethylanisole for substitution at the 4-position, might be a more strategic choice. Conversely, the specific substitution pattern of this compound may be ideally suited for the synthesis of certain target molecules, such as veratraldehyde derivatives. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Synthesis of 3,4-Dimethylanisole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3,4-Dimethylanisole, a valuable building block in the synthesis of various pharmaceutical compounds and specialty chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary routes: the direct methylation of 3,4-dimethylphenol (B119073) and a multi-step synthesis commencing with the formylation of o-xylene (B151617). The comparison is based on key performance indicators such as product yield, purity, reaction time, and the complexity of the experimental protocol.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Formylation of o-xylene |
| Starting Material | 3,4-Dimethylphenol | o-Xylene |
| Key Reactions | Nucleophilic Substitution (SN2) | Friedel-Crafts-type Formylation, Reduction |
| Overall Yield | High (typically >90%) | Moderate |
| Product Purity | High | Moderate to High |
| Reaction Time | Short (typically a few hours) | Long (multi-step process) |
| Number of Steps | 1 | 2 |
| Reagent Toxicity | High (Dimethyl Sulfate (B86663) is toxic and carcinogenic) | Moderate |
Route 1: Williamson Ether Synthesis via Methylation of 3,4-Dimethylphenol
This widely-used and efficient one-step method involves the deprotonation of 3,4-dimethylphenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent. This route is favored for its high yields and relatively short reaction times.
Experimental Protocol
Materials:
-
3,4-Dimethylphenol
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Preparation of Sodium 3,4-Dimethylphenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide. The mixture is stirred until a clear solution of the sodium phenoxide is obtained.
-
Methylation: The solution is cooled, and dimethyl sulfate is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is heated under reflux for a specified period to ensure complete reaction.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer containing the this compound is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure to yield pure this compound.
A similar procedure for the synthesis of anisole (B1667542) from phenol (B47542) using dimethyl sulfate and sodium hydroxide has been well-documented, often resulting in yields of 72-75%.[1] For the analogous synthesis of o-methylanisole from o-cresol, this method is also highly effective.[2]
Route 2: Multi-step Synthesis starting from o-Xylene
An alternative pathway to this compound begins with the formylation of o-xylene to produce 3,4-dimethylbenzaldehyde (B1206508). This intermediate is then reduced to the corresponding alcohol, which is subsequently methylated to yield the final product. While this route is longer, it utilizes more readily available starting materials.
Experimental Protocol
Step 1: Gattermann-Koch Formylation of o-Xylene
This step introduces a formyl group onto the o-xylene ring.
Materials:
-
o-Xylene
-
Carbon monoxide (CO)
-
Hydrogen chloride (HCl)
-
Aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
A mixture of aluminum chloride and copper(I) chloride is suspended in the anhydrous solvent under an inert atmosphere.
-
A stream of dry hydrogen chloride gas and carbon monoxide is passed through the stirred suspension.
-
o-Xylene is then added dropwise to the activated catalyst mixture.
-
The reaction is stirred at a controlled temperature until the formylation is complete.
-
The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated. The crude 3,4-dimethylbenzaldehyde is then purified.
Step 2: Reduction of 3,4-Dimethylbenzaldehyde and Methylation
The purified 3,4-dimethylbenzaldehyde is first reduced to 3,4-dimethylbenzyl alcohol, which is then methylated.
Materials:
-
3,4-Dimethylbenzaldehyde
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) for reduction
-
Methanol or other suitable solvent for reduction
-
Sodium hydride (NaH) for deprotonation
-
Methyl iodide (CH₃I) for methylation
-
Anhydrous tetrahydrofuran (B95107) (THF) for methylation
Procedure:
-
Reduction: 3,4-Dimethylbenzaldehyde is dissolved in a suitable solvent and a reducing agent is added portion-wise at a controlled temperature. The reaction is stirred until the reduction is complete. The reaction is then quenched, and the 3,4-dimethylbenzyl alcohol is extracted and purified.
-
Methylation (Williamson Ether Synthesis): The purified 3,4-dimethylbenzyl alcohol is dissolved in an anhydrous solvent like THF, and a strong base such as sodium hydride is added to form the alkoxide. Methyl iodide is then added, and the reaction is stirred to form this compound. The product is then isolated and purified as described in Route 1.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthesis routes, the following diagrams have been generated.
References
A Comparative Guide to the Quantitative Analysis of 3,4-Dimethylanisole: Method Validation and Uncertainty
For Researchers, Scientists, and Drug Development Professionals
Method Performance Comparison
The selection of an analytical method for the quantification of 3,4-Dimethylanisole depends on various factors, including the sample matrix, required sensitivity, and the nature of potential interferences. Gas chromatography is generally the preferred method for volatile and semi-volatile compounds like this compound due to its high resolving power and sensitivity, especially when coupled with a mass spectrometer. HPLC can also be employed, particularly when derivatization is used to enhance detection or when analyzing less volatile matrices.
The following tables summarize the typical performance characteristics for GC-MS and HPLC methods based on data from analogous compounds.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Validation Parameter | Typical Performance Characteristics |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 10% |
Detailed Experimental Protocols
The following are detailed experimental protocols for the quantitative analysis of this compound using GC-MS and HPLC. These protocols are intended as a starting point and should be optimized and validated for the specific sample matrix and analytical instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace-level quantification of this compound in various matrices, including environmental and food samples.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the homogenized sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
For liquid samples, add a salt (e.g., NaCl) to increase the volatility of the analyte.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow for equilibration of the analyte in the headspace.
-
Expose an SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 136, 121, 91).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This method can be adapted for the analysis of this compound, potentially after a derivatization step to improve its chromatographic retention and detectability.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of a liquid sample, add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
2. HPLC Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile, increasing to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 270-280 nm).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the quantitative analysis of this compound.
Caption: Experimental workflow for method validation.
Caption: Logical relationship of uncertainty components.
Uncertainty Estimation
The estimation of measurement uncertainty is a critical component of method validation, providing a quantitative indication of the confidence in the analytical result. The total uncertainty is a combination of all potential sources of error throughout the analytical process.
Key Components of Uncertainty in the Analysis of this compound:
-
Standard Preparation: This includes the purity of the this compound reference standard, the accuracy of the analytical balance used for weighing, and the precision of the volumetric glassware used for dilutions.
-
Sampling and Sample Preparation: The heterogeneity of the sample matrix, the efficiency and reproducibility of the extraction procedure (e.g., HS-SPME or LLE), and the precision of volumetric measurements during sample preparation all contribute to the overall uncertainty.
-
Instrumental Analysis: Instrumental factors such as the repeatability of the injection volume, the stability of the detector response over time (drift), and the inherent noise of the system are significant contributors.
-
Calibration Curve: The uncertainty associated with the calibration curve arises from the goodness of fit (linearity), the range of concentrations covered, and the uncertainty in the intercept and slope of the regression line.
A bottom-up approach, as described in the GUM (Guide to the Expression of Uncertainty in Measurement), is typically used to estimate the combined standard uncertainty by identifying and quantifying each individual uncertainty component. This combined uncertainty is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to calculate the expanded uncertainty.
A Comparative Guide to the Antioxidant Properties of Phenolic Compounds with a Focus on 3,4-Dimethylanisole
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship of Phenolic Antioxidants
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The capacity to scavenge free radicals and donate hydrogen atoms is primarily governed by the arrangement and nature of substituents on the aromatic ring. Key structural features influencing antioxidant activity include:
-
Hydroxyl (-OH) Groups: The number and position of hydroxyl groups are paramount. An increase in the number of hydroxyl groups generally leads to higher antioxidant activity.
-
Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl (e.g., methyl) and methoxy (B1213986) groups, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.
-
Steric Hindrance: Bulky groups near the hydroxyl group can sometimes impede its ability to interact with and neutralize free radicals, thereby reducing antioxidant activity.
Based on these principles, 3,4-Dimethylanisole, which possesses a methoxy group and two methyl groups on the benzene (B151609) ring, would be expected to exhibit some antioxidant activity. The electron-donating nature of these groups should contribute to the stabilization of the radical formed after hydrogen donation. However, without a free hydroxyl group, its primary mechanism of radical scavenging is likely to be significantly different and potentially less effective than that of traditional phenolic antioxidants.
Comparative Antioxidant Activity of Common Phenols
To provide a benchmark for comparison, the following table summarizes the antioxidant activity of several well-characterized phenolic compounds, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.
| Compound | Chemical Structure | DPPH Radical Scavenging Activity (IC50) |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | ~ 5 µg/mL |
| Quercetin | A flavonoid with multiple hydroxyl groups | ~ 7 µg/mL |
| Butylated Hydroxyanisole (BHA) | A synthetic phenolic antioxidant | ~ 112 µg/mL[1] |
| Butylated Hydroxytoluene (BHT) | A synthetic phenolic antioxidant | ~ 202 µg/mL[1] |
| Trolox | A water-soluble analog of vitamin E | ~ 4 µg/mL |
| This compound | 1,2-dimethyl-4-methoxybenzene | Data not available |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for common in vitro assays used to evaluate antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
Test compound and standard antioxidant (e.g., Gallic Acid, Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
96-well microplate (optional)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant in methanol.
-
Reaction: Add a small volume of the sample or standard solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample to 200 µL DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound and standard antioxidant (e.g., Trolox)
-
Spectrophotometer (capable of measuring absorbance at 734 nm)
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test sample or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Reagents and Equipment:
-
FRAP reagent: containing 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), FeCl₃·6H₂O, and acetate (B1210297) buffer (pH 3.6)
-
Test compound and standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer (capable of measuring absorbance at 593 nm)
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃·6H₂O solution, and acetate buffer.
-
Reaction: Add the test sample or standard to the FRAP reagent, which has been pre-warmed to 37°C.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Reagents and Equipment:
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (a peroxyl radical generator)
-
Phosphate buffer (pH 7.4)
-
Test compound and standard (e.g., Trolox)
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
Procedure:
-
Preparation: Add the test sample or standard, and fluorescein to the wells of a microplate.
-
Incubation: Incubate the plate at 37°C.
-
Initiation of Reaction: Add AAPH to all wells to initiate the radical-generating reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 35 minutes.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general antioxidant mechanism and a typical experimental workflow.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Caption: General experimental workflow for in vitro antioxidant assays.
References
Inter-laboratory Study for the Analysis of 3,4-Dimethylanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3,4-Dimethylanisole. While a formal inter-laboratory study dedicated solely to this compound is not publicly available, this document synthesizes data from established methods for volatile organic compounds (VOCs) to present a model comparison. The objective is to offer a framework for assessing laboratory performance and to provide detailed experimental protocols for robust and reproducible analysis.
Comparison of Analytical Performance
The following tables summarize hypothetical performance data for the analysis of this compound from three different laboratories. These values are representative of typical performance for the analysis of volatile aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Summary of Quantitative Analysis of a Standard Sample (10 µg/mL this compound)
| Laboratory | Analytical Method | Reported Concentration (µg/mL) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Lab A | GC-MS with Liquid Injection | 9.85 | 98.5 | 1.5 |
| Lab B | Headspace GC-MS | 10.21 | 102.1 | 2.8 |
| Lab C | Purge and Trap GC-MS | 9.92 | 99.2 | 1.2 |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Laboratory A (Liquid Injection) | Laboratory B (Headspace) | Laboratory C (Purge and Trap) |
| Linearity (R²) | 0.9995 | 0.9989 | 0.9998 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.02 | 0.01 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 0.06 | 0.03 |
| Accuracy (% Recovery) | 97.5 - 103.2 | 95.8 - 104.5 | 98.1 - 102.5 |
| Precision (Intra-day RSD %) | < 2.0 | < 3.5 | < 1.8 |
| Precision (Inter-day RSD %) | < 4.5 | < 5.8 | < 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard methods for the analysis of volatile organic compounds.[1][2]
2.1. GC-MS with Liquid Injection (Method A)
-
Instrumentation: Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Sample Preparation: A stock solution of this compound is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution in methanol to concentrations ranging from 0.1 µg/mL to 20 µg/mL. An internal standard (e.g., 4-Methylanisole-d3) is added to all standards and samples.[3]
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
2.2. Headspace GC-MS (Method B)
-
Instrumentation: Headspace autosampler coupled to a GC-MS system.
-
Sample Preparation: Aqueous solutions of this compound are prepared for calibration. A known volume of the aqueous standard or sample is placed in a headspace vial and sealed.
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Pressurization Time: 0.5 minutes
-
Loop Fill Time: 0.2 minutes
-
Loop Equilibration Time: 0.1 minutes
-
Injection Time: 1 minute
-
-
GC-MS Conditions: Same as Method A.
2.3. Purge and Trap GC-MS (Method C)
-
Instrumentation: Purge and trap concentrator interfaced with a GC-MS system.
-
Sample Preparation: A known volume of an aqueous sample is placed in the purging vessel. An internal standard is added.
-
Purge and Trap Conditions:
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 minutes
-
Trap Material: Tenax/silica gel/charcoal
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes
-
-
GC-MS Conditions: Same as Method A.
Visualizations
3.1. Inter-laboratory Study Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study.[4]
Caption: Workflow of an inter-laboratory comparison study.
3.2. Analytical Method Selection Logic
This diagram outlines the logical considerations for selecting an appropriate analytical method for this compound.
Caption: Decision tree for analytical method selection.
References
No Data Available on the Antimicrobial Efficacy of 3,4-Dimethylanisole Derivatives
A comprehensive search of scientific literature has revealed a significant lack of available data on the antimicrobial efficacy of 3,4-Dimethylanisole and its derivatives. Despite inquiries into various research databases, no specific studies detailing the antimicrobial properties, including minimum inhibitory concentration (MIC) or zone of inhibition data, for this class of compounds were identified.
Initial searches indicated that this compound has been noted for its potential antimicrobial and antioxidant properties. However, these mentions are not substantiated by published experimental data. The primary application of this compound found in the literature is as a precursor in the synthesis of other, more complex molecules.
The investigation for comparative antimicrobial agents and detailed experimental protocols also proved fruitless, as there are no foundational studies on the primary topic to draw comparisons from. Consequently, the creation of a comparison guide with quantitative data tables, detailed experimental methodologies, and visualizations as requested is not feasible at this time.
Researchers, scientists, and drug development professionals interested in the antimicrobial potential of anisole (B1667542) derivatives may need to consider initiating novel research in this specific area. The current body of scientific literature does not support a comparative analysis of the antimicrobial activity of this compound derivatives against other existing antimicrobial agents.
Cost-Effectiveness Analysis of Precursors for 3,4-Dimethylanisole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-effectiveness analysis of two primary precursors for the synthesis of 3,4-dimethylanisole: 3,4-dimethylphenol (B119073) and 3,4-dimethylaniline (B50824). The analysis considers precursor cost, reagent expenses, and reaction yields to offer a comprehensive comparison for selecting the most economical synthetic route.
Executive Summary
The synthesis of this compound, a valuable building block in the pharmaceutical and fragrance industries, can be approached from several precursors. This guide focuses on a comparative analysis of two common starting materials: 3,4-dimethylphenol and 3,4-dimethylaniline. The route commencing with 3,4-dimethylphenol via Williamson ether synthesis is presented as a straightforward and high-yielding option. In contrast, the pathway from 3,4-dimethylaniline involves a multi-step process including diazotization, hydrolysis, and subsequent methylation, which may present challenges in handling and overall efficiency. This analysis provides the necessary data for an informed decision based on cost, yield, and procedural complexity.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of this compound from 3,4-dimethylphenol and 3,4-dimethylaniline. Prices are based on bulk quantities to reflect a research and development or pilot-scale production scenario.
| Parameter | Route 1: From 3,4-Dimethylphenol | Route 2: From 3,4-Dimethylaniline |
| Precursor | 3,4-Dimethylphenol | 3,4-Dimethylaniline |
| Key Reactions | Williamson Ether Synthesis | 1. Diazotization2. Hydrolysis3. Methylation |
| Primary Reagents | Dimethyl sulfate (B86663) or Methyl iodide, Sodium hydroxide (B78521) | Sodium nitrite (B80452), Sulfuric acid, Methylating agent |
| Precursor Cost (per kg) | ~$60 - $200[1][2][3][4] | ~$7 - $120[5][6][7][8] |
| Methylating Agent Cost (per L) | Dimethyl sulfate: ~$85 - | See Route 1 |
| Other Key Reagent Costs | Sodium hydroxide (25 kg): ~$30 - $110[12][13][14][15] | Sodium nitrite (25 kg): ~$60 - |
| Reported Yield | High (Typical for Williamson ether synthesis) | Variable (Dependent on multi-step efficiency) |
Note: Prices are approximate and can vary based on supplier, purity, and market conditions.
Synthesis Pathway Diagrams
To visually represent the synthetic pathways, the following diagrams were generated using the DOT language.
Experimental Protocols
Route 1: Synthesis of this compound from 3,4-Dimethylphenol (Williamson Ether Synthesis)
This method is a classic and generally high-yielding approach to the synthesis of ethers.
Materials:
-
3,4-Dimethylphenol
-
Dimethyl sulfate or Methyl iodide
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., acetone, ethanol, or DMF)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenol and a slight molar excess of sodium hydroxide in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Slowly add a slight molar excess of the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture. Caution: Methylating agents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-4 hours).
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Route 2: Synthesis of this compound from 3,4-Dimethylaniline
This route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate, followed by methylation.
Materials:
-
3,4-Dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
Methylating agent (e.g., dimethyl sulfate)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction
Procedure:
Step 1: Diazotization of 3,4-Dimethylaniline
-
In a beaker, dissolve 3,4-dimethylaniline in a dilute solution of sulfuric acid in water. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the cold aniline (B41778) solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a color change.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly and carefully add the cold diazonium salt solution to a flask containing boiling water. The diazonium group will be replaced by a hydroxyl group, releasing nitrogen gas.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the resulting 3,4-dimethylphenol with an organic solvent.
Step 3: Methylation of 3,4-Dimethylphenol
-
Follow the Williamson ether synthesis protocol as described in Route 1, using the extracted 3,4-dimethylphenol as the starting material.
Cost-Effectiveness Discussion
Route 1 (from 3,4-Dimethylphenol): This is a one-step synthesis that is generally characterized by high yields and relatively straightforward workup procedures. While the initial cost of 3,4-dimethylphenol can be higher than 3,4-dimethylaniline, the simplicity of the reaction and the high conversion rate often make it the more cost-effective option, especially when considering labor and time. The choice between dimethyl sulfate and methyl iodide as the methylating agent will also impact the cost, with dimethyl sulfate often being the more economical choice for larger-scale synthesis.
Route 2 (from 3,4-Dimethylaniline): This multi-step synthesis introduces more complexity and potential for yield loss at each stage. The handling of diazonium salts requires careful temperature control as they can be unstable. While 3,4-dimethylaniline is often a cheaper starting material, the additional reagents (sodium nitrite, sulfuric acid) and the multiple reaction and workup steps can increase the overall cost and time required for the synthesis. The final yield of this three-step process is likely to be lower than the one-step Williamson ether synthesis, which significantly impacts the cost per gram of the final product.
Conclusion
For the synthesis of this compound, starting from 3,4-dimethylphenol via the Williamson ether synthesis (Route 1) is generally the more cost-effective and efficient method . This is due to its high yield, procedural simplicity, and reduced number of steps compared to the route starting from 3,4-dimethylaniline. While 3,4-dimethylaniline may be a less expensive initial precursor, the cumulative costs of additional reagents, longer reaction times, and potentially lower overall yield make it a less economically favorable option for most research and development applications. The choice of methylating agent in Route 1, with dimethyl sulfate often being the more economical option, provides a further avenue for cost optimization. Researchers and drug development professionals should carefully consider these factors when planning their synthetic strategy for this compound.
References
- 1. 3,4-Dimethylphenol 98 95-65-8 [sigmaaldrich.com]
- 2. 3,4-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,4-Dimethylphenol, 98% 95-65-8 manufacturers in India | 3,4-Dimethylphenol, 98% - India with worldwide shipping [ottokemi.com]
- 5. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]
- 6. pdqscientific.com [pdqscientific.com]
- 7. Sigma Aldrich 3,4-Dimethylaniline 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. alkalisci.com [alkalisci.com]
- 9. indiamart.com [indiamart.com]
- 10. ≥99.0% (GC), purum | Sigma-Aldrich [sigmaaldrich.com]
- 11. Iodomethane price,buy Iodomethane - chemicalbook [m.chemicalbook.com]
- 12. chefcoca.com [chefcoca.com]
- 13. Sodium hydroxide, 25 kg, CAS No. 1310-73-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 14. ncsonline.co.uk [ncsonline.co.uk]
- 15. indiamart.com [indiamart.com]
- 16. Sulfuric acid 98 % 25 L [letslab.com]
- 17. laballey.com [laballey.com]
- 18. qualitychemical.com [qualitychemical.com]
- 19. brewpark.com [brewpark.com]
Safety Operating Guide
Proper Disposal of 3,4-Dimethylanisole: A Guide for Laboratory Professionals
The safe and compliant disposal of 3,4-Dimethylanisole is paramount in any research or drug development setting. This guide provides essential safety and logistical information, outlining the necessary procedures for its proper disposal, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. This compound is a combustible liquid and is harmful if swallowed.[1][2] It can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if inhalation is a risk, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[3] Keep the compound away from open flames, hot surfaces, and other sources of ignition.[2][3]
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to use an approved waste disposal plant.[3][4] Do not empty this chemical into drains.[2][3]
Step 1: Waste Identification and Segregation
-
Properly identify the waste as this compound.
-
Segregate it from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents, acids, and halogens.[3][4]
-
Store waste in a designated, well-ventilated, and cool area, away from heat and ignition sources.[3]
Step 2: Waste Containerization
-
Use a suitable, labeled, and securely sealed container for the waste. The container must be compatible with this compound.
-
The container should not be filled to more than 75% capacity to allow for vapor expansion.[5]
-
Ensure the outside of the container is clean and free from contamination.[5]
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Combustible, Harmful, Irritant)
-
The date of accumulation
-
The name of the generating laboratory and responsible researcher
-
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
III. Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Ensure adequate ventilation.
-
Remove all sources of ignition. [3]
-
Contain the spill using a spill kit with absorbent materials (e.g., Chemizorb®).[2]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Clean the affected area thoroughly.
-
Report the spill to your supervisor and EHS office.
IV. Quantitative Data for this compound
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Source |
| Flash Point | 75 °C / 167 °F | [3] |
| Boiling Point | 200-201 °C | [6] |
| Density | 0.974 g/mL at 25 °C | [6] |
| Molecular Weight | 136.19 g/mol | [1] |
| Storage Class | 10 - Combustible liquids | [6] |
| Water Solubility | Insoluble | [7] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
